5-Norbornene-2-yl
Description
Overview of Norbornene Scaffold Significance in Contemporary Chemistry
The norbornene scaffold, a bicyclic olefin also known as bicyclo[2.2.1]hept-2-ene, has emerged as a structure of profound significance in modern chemistry. mdpi.comnbinno.com Its prominence is largely due to the strained double bond within its bridged structure, which imparts high reactivity. nbinno.comnih.gov This inherent reactivity makes norbornene and its derivatives, including the 5-norbornene-2-yl moiety, highly valuable building blocks for constructing complex molecular architectures and advanced materials. nbinno.com The scaffold's chemical accessibility, primarily through the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles, further enhances its utility. mdpi.comnbinno.com
In the realm of polymer chemistry, the norbornene unit is central to some of the most versatile cycloolefin polymerization mechanisms, particularly Ring-Opening Metathesis Polymerization (ROMP). nih.gov The relief of ring strain during polymerization serves as a powerful driving force for the reaction. nih.govrsc.org This has led to the development of high-performance polymers with unique properties, such as cyclic olefin copolymers (COCs), which are valued for their high transparency, heat resistance, and low moisture absorption. nbinno.com Beyond polymerization, the norbornene scaffold is instrumental in transition metal catalysis, where it can act as a substrate or ligand to influence reaction pathways and enhance selectivity, a crucial aspect of green chemistry and the synthesis of fine chemicals. nbinno.comrsc.org Furthermore, the rigid, three-dimensional structure of the norbornene framework has made it a compelling scaffold in medicinal chemistry for the development of novel therapeutic agents. mdpi.comnih.gov
Historical Trajectories of this compound Derivatives in Synthetic and Material Sciences
The journey of norbornene derivatives in advanced research has been marked by significant milestones. An early notable application emerged in 1994, with a study on norbornyl isothiocyanates as potential anticancer agents, demonstrating their ability to reduce mammary tumor size. mdpi.comnih.gov This study was a precursor to the extensive exploration of the norbornene scaffold in medicinal chemistry. mdpi.com
The development of well-defined catalysts for olefin metathesis, particularly Grubbs' catalysts, revolutionized the use of norbornene derivatives in materials science. This enabled the controlled synthesis of polymers via Ring-Opening Metathesis Polymerization (ROMP), a field where this compound functionalized monomers became essential. researchgate.netresearchgate.net Monomers such as this compound acetate (B1210297) and 5-norbornene-2-carboxylic acid esters were employed to create functional polymers with tailored properties. sigmaaldrich.comresearchgate.net These polymers found use in applications ranging from optical materials, benefiting from their high transparency and thermal stability, to advanced photoresists. scirp.orgresearchgate.net
In parallel, the use of this compound derivatives in addition polymerization, catalyzed by late transition metals like palladium and nickel, gained traction. researchgate.netresearchgate.net This method provided an alternative route to high molecular weight polymers while preserving the functional groups attached to the norbornene ring. researchgate.net The ability to copolymerize functional monomers like this compound acetate with ethylene (B1197577) opened pathways to novel polyethylene-based materials with enhanced properties. sigmaaldrich.comrsc.org More recently, the unique reactivity of the norbornene moiety has been harnessed in the field of bioconjugation and drug delivery, using derivatives like 5-norbornene-2-carboxylate NHS ester for labeling proteins and creating complex biological constructs. ppor.azsigmaaldrich.com
Core Research Domains and Emerging Directions in this compound Chemistry
The chemistry of this compound is centered on several key research domains, driven by its unique structural and reactive characteristics.
Polymer and Materials Science: This remains the most prominent area of application.
Ring-Opening Metathesis Polymerization (ROMP): this compound derivatives are extensively used as monomers in ROMP to synthesize a wide array of functional polymers. rsc.orgmdpi.com The high ring strain ensures efficient polymerization with various catalysts. rsc.org Research focuses on creating polymers with specific thermal, optical, and mechanical properties for applications such as advanced optical lenses, displays, and self-healing materials. researchgate.netscirp.orgelsevierpure.com
Addition Polymerization: The vinyl-type polymerization of this compound monomers using palladium or nickel catalysts is a significant field. researchgate.netresearchgate.net This approach yields polymers with a saturated backbone, which often confers high thermal stability and chemical resistance. researchgate.net An emerging direction is the synthesis of multiblock copolymers by combining different catalyst systems to create materials with both crystalline and amorphous segments. rsc.org
Copolymerization: The incorporation of this compound monomers into copolymers, such as those with ethylene, is used to produce materials that blend the properties of traditional polyolefins with the functionalities introduced by the norbornene unit. nih.govrsc.org These materials are explored for applications as compatibilizers and high-performance films. rsc.org
Organic Synthesis and Catalysis:
The norbornene scaffold, including 5-substituted variants, plays a crucial role as a transient mediator in palladium-catalyzed C-H activation reactions. nbinno.comrsc.org This strategy allows for the functionalization of otherwise unreactive C-H bonds at positions that are difficult to access through traditional methods. rsc.orgnih.gov The development of structurally modified norbornenes to control reaction selectivity is a key area of ongoing research. nih.gov
Medicinal and Biological Chemistry:
The rigid bicyclic structure of the this compound group serves as a non-planar scaffold in drug design, moving away from traditional "flatland" aromatic structures. researchgate.net Derivatives have been investigated for a range of biological activities. ppor.azresearchgate.net
An important emerging application is in bioconjugation, where the norbornene double bond participates in highly efficient and specific "click" reactions, such as the inverse electron demand Diels-Alder reaction with tetrazines. sigmaaldrich.comacs.org This allows for the precise labeling and linking of biomolecules like proteins and peptides for imaging and therapeutic applications. sigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of a Representative this compound Compound
This table details the properties of 5-Norbornen-2-yl acetate, a common monomer in polymer synthesis.
| Property | Value | Source |
| IUPAC Name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |
| CAS Number | 6143-29-9 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₉H₁₂O₂ | sigmaaldrich.com |
| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |
| Appearance | Clear colorless to faintly yellow liquid | chemicalbook.com |
| Boiling Point | 73-76 °C at 14 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.044 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.47 | sigmaaldrich.comchemicalbook.com |
Table 2: Research Findings on Polymerization of this compound Derivatives
This table summarizes key research findings from the polymerization of various monomers containing the this compound moiety.
| Monomer | Polymerization Type | Catalyst System | Key Findings | Reference(s) |
| This compound acetate | Copolymerization with Ethylene | Nickel catalyst system | Forms high molecular weight functionalized polyethylene (B3416737) with ester groups. | sigmaaldrich.comchemicalbook.com |
| This compound acetate | ROMP | Dinuclear Osmium Complex | Used to study the kinetics and mechanism of ring-opening metathesis polymerization. | sigmaaldrich.comchemicalbook.com |
| This compound acetate | Copolymerization with Norbornene | Bis(beta-ketonaphthylamino)Ni(II) / B(C₆F₅)₃ / AlEt₃ | Produced high molecular weight copolymers; homopolymerization of the acetate monomer alone was not effective. | researchgate.net |
| 5-Norbornene-2-carboxylic acid esters (methyl, octyl) | Addition Polymerization | Palladium(II) Complex / AgSbF₆ | Exo isomers polymerize more readily than endo isomers; high molecular weight, film-forming polymers were obtained from the exo-octyl ester. | researchgate.net |
| exo-2-(fluorene-9-ylcarboxymethyl)norborn-5-ene | ROMP | Grubbs' First Generation Catalyst | Achieved living polymerization, producing high molecular weight polymers with enhanced thermal stability (Tg up to 109 °C). | researchgate.netelsevierpure.com |
| 5-phenyl-2-norbornene | ROMP & Addition Polymerization | Not specified | Resulting polymers were sulfonated to create ionomers for use in ionic polymer-metal composite actuators. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8?,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLNJWOULYVFV-QPIHLSAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@@H]2C[C@H](C1C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Norbornene 2 Yl Derivatives
Diels-Alder Cycloaddition Strategies for 5-Norbornene-2-yl Core Formation
The cornerstone of this compound synthesis is the [4+2] cycloaddition reaction between a cyclopentadiene (B3395910) (the diene) and a substituted alkene (the dienophile), a classic example of the Diels-Alder reaction. masterorganicchemistry.com This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the bicyclic norbornene framework with a high degree of stereochemical control.
Strategic Selection of Diene and Dienophile in Functionalized this compound Syntheses
The rate and efficiency of the Diels-Alder reaction are profoundly influenced by the electronic nature of the diene and dienophile. In a normal-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com For the synthesis of this compound derivatives, cyclopentadiene is the quintessential diene. The dienophile, a monosubstituted alkene, is typically activated by an electron-withdrawing group (EWG) to enhance its reactivity. Common EWGs include carbonyls (aldehydes, ketones, esters), nitriles, and sulfones.
For instance, the reaction of cyclopentadiene with acrolein or methyl acrylate (B77674) readily forms the corresponding 5-norbornene-2-carboxaldehyde or methyl 5-norbornene-2-carboxylate, respectively. The presence of the EWG on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap between the diene and dienophile and a faster reaction rate.
Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. While less common for the synthesis of the basic this compound scaffold, this strategy can be employed with suitably substituted cyclopentadienes.
The choice of dienophile directly installs the initial functionality at the 2-position of the norbornene ring, which is a key handle for subsequent transformations. The table below illustrates the variety of dienophiles that can be employed in the synthesis of this compound derivatives.
| Diene | Dienophile | Electron-Withdrawing Group (EWG) | Resulting this compound Derivative |
| Cyclopentadiene | Acrylonitrile | -CN | 5-Norbornene-2-carbonitrile |
| Cyclopentadiene | Methyl acrylate | -COOCH₃ | Methyl 5-norbornene-2-carboxylate |
| Cyclopentadiene | Acrolein | -CHO | 5-Norbornene-2-carboxaldehyde |
| Cyclopentadiene | Methyl vinyl ketone | -COCH₃ | 2-Acetyl-5-norbornene |
| Cyclopentadiene | Vinylsulfonyl chloride | -SO₂Cl | 5-Norbornene-2-sulfonyl chloride |
Stereochemical Control in Diels-Alder Reactions Yielding this compound Adducts
A hallmark of the Diels-Alder reaction is its high degree of stereocontrol. When cyclopentadiene reacts with a monosubstituted alkene, the substituent on the dienophile can be oriented in one of two diastereomeric positions in the resulting bicyclic adduct: endo or exo. masterorganicchemistry.com The endo isomer is the one in which the substituent is oriented towards the longer bridge of the bicyclic system (the C5-C6 double bond), while in the exo isomer, the substituent is oriented away from it. masterorganicchemistry.com
Under kinetic control (lower reaction temperatures), the endo product is typically favored. masterorganicchemistry.com This preference, often referred to as the Alder-endo rule, is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. These stabilizing interactions are present in the endo transition state but absent in the exo transition state. masterorganicchemistry.com
However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. masterorganicchemistry.com Therefore, under conditions of thermodynamic control (higher temperatures or prolonged reaction times), the product ratio may shift to favor the exo isomer, assuming the Diels-Alder reaction is reversible.
The following table provides examples of the endo/exo selectivity observed in the Diels-Alder reaction between cyclopentadiene and various dienophiles under kinetic control.
| Dienophile | Reaction Conditions | endo:exo Ratio | Reference |
| Methyl acrylate | 25 °C | 75:25 | nih.gov |
| Acrylonitrile | 25 °C | 68:32 | nih.gov |
| Maleic anhydride (B1165640) | 25 °C | >99:1 | nih.gov |
| Methyl vinyl ketone | 25 °C | 88:12 | nih.gov |
Catalytic Modalities in Diels-Alder Synthesis of this compound Compounds
Lewis acids are widely used to catalyze the Diels-Alder reaction, often leading to significant rate enhancements and increased stereoselectivity. ias.ac.inmdpi.com A Lewis acid coordinates to the electron-withdrawing group of the dienophile, making it more electron-deficient and further lowering the energy of its LUMO. This enhanced electronic demand accelerates the reaction and often increases the preference for the endo product. masterorganicchemistry.com
Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). ias.ac.inchemrxiv.org For example, the reaction between cyclopentadiene and methyl acrylate in the presence of a Lewis acid such as tin tetrachloride shows a significant increase in the proportion of the endo adduct compared to the uncatalyzed reaction. chemrxiv.org
Chiral Lewis acids have also been developed to effect asymmetric Diels-Alder reactions, leading to the formation of enantioenriched this compound derivatives. These catalysts create a chiral environment around the dienophile, directing the approach of the diene to one of its two faces. chemrxiv.org For instance, the use of Oppolzer's camphorsultam as a chiral auxiliary in conjunction with a Lewis acid can lead to high diastereoselectivity in the cycloaddition, which upon removal of the auxiliary, yields an enantiomerically enriched norbornene derivative. chemrxiv.org
Post-Cycloaddition Functionalization of this compound Scaffolds
Following the construction of the this compound core, a vast array of chemical transformations can be employed to further elaborate the scaffold. These functionalizations can be broadly categorized into regioselective and stereoselective approaches, targeting either the C5-C6 double bond or the substituent at the C2 position.
Regioselective Functionalization Approaches
The strained double bond in the this compound system is highly reactive towards a variety of electrophilic reagents. The facial selectivity of these additions is often dictated by steric hindrance, with reagents preferentially attacking the less hindered exo face of the molecule.
Hydroboration-Oxidation: The hydroboration-oxidation of this compound derivatives provides a reliable method for the anti-Markovnikov hydration of the double bond. The boron reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds to the less sterically hindered carbon of the double bond from the exo face. masterorganicchemistry.comlibretexts.org Subsequent oxidation with hydrogen peroxide and a base yields the corresponding alcohol. For example, hydroboration-oxidation of norbornene itself yields exo-norborneol with high selectivity. windows.net The regioselectivity is such that the hydroxyl group is placed at the C6 position when a substituent is present at C2.
Epoxidation: The epoxidation of the norbornene double bond can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents. researchgate.net Due to steric hindrance from the bicyclic framework, the epoxidation typically occurs from the exo face of the double bond, leading to the formation of the exo-epoxide as the major product.
Hydroalkenylation: Recent advances have demonstrated the regioselective functionalization of norbornene derivatives through transition metal catalysis. For instance, a nickel-N-heterocyclic carbene (NHC) catalyzed cross-hydroalkenylation has been shown to achieve C5-exo-selective functionalization. nih.govrsc.org
Stereoselective Transformations of this compound Moieties
The stereochemical outcome of the initial Diels-Alder reaction can be further manipulated through post-cycloaddition transformations, allowing for access to specific stereoisomers.
Isomerization and Selective Hydrolysis: As the endo adduct is the kinetic product of the Diels-Alder reaction, methods to convert it to the more stable exo isomer are of significant synthetic value. For 5-norbornene-2-carboxylic acid derivatives, this can be achieved through base-promoted isomerization. scirp.orgscirp.org Treatment of an endo-rich mixture of methyl 5-norbornene-2-carboxylate with a strong base, such as sodium tert-butoxide, can lead to equilibration to a mixture favoring the exo isomer. Subsequent kinetically controlled hydrolysis can further enhance the proportion of the exo-acid. scirp.orgscirp.orgsemanticscholar.orgresearchgate.net
The table below summarizes the results of a study on the isomerization and selective hydrolysis of methyl 5-norbornene-2-carboxylate. semanticscholar.org
| Base | Water (equiv.) | Temperature (°C) | Final endo:exo Ratio of Carboxylic Acid |
| Sodium methoxide | 10 | 25 | 77:23 |
| Potassium tert-butoxide | 10 | 25 | 50:50 |
| Sodium tert-butoxide | 1 | 25 | 18:82 |
| Sodium tert-butoxide | 1 | 5 | 29:71 |
Stereoselective Dihydroxylation: The syn-dihydroxylation of the norbornene double bond can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a concerted mechanism, with the reagent adding to the less hindered exo face of the alkene to produce a cis-diol. The Sharpless asymmetric dihydroxylation protocol can be employed to achieve enantioselective dihydroxylation. wikipedia.org
Stereo-Selective Synthesis of Specific this compound Isomers
Kinetically Selective Hydrolysis and Isomerization Processes of this compound Esters
The stereochemistry of this compound derivatives, specifically the endo and exo isomers, plays a crucial role in their reactivity and subsequent application. Advanced synthetic strategies often require the selective synthesis of one isomer over the other. Kinetically selective hydrolysis, coupled with in-situ isomerization, presents an effective method for enriching the desired exo-isomer from a more readily available endo-rich mixture of this compound esters.
Research has demonstrated that the hydrolysis of this compound esters can be finely controlled to favor the exo-isomer. semanticscholar.orgscirp.orgscirp.org This selectivity is based on the principle that the rate of hydrolysis for the exo-isomer is significantly faster than that of the endo-isomer, a phenomenon attributed to the steric hindrance posed by the norbornene ring structure. scirp.org
Detailed studies on methyl 5-norbornene-2-carboxylate (MNBC) have elucidated the critical parameters governing this process. semanticscholar.orgscirp.orgsemanticscholar.orgresearchgate.net The choice of base, solvent, and the amount of water are paramount in achieving high exo-selectivity. For instance, the use of a strong base like sodium tert-butoxide (tBuONa) has been shown to facilitate rapid isomerization, achieving an equilibrium with approximately 60% exo-content. semanticscholar.orgscirp.orgsemanticscholar.orgresearchgate.net
When the hydrolysis is conducted with a stoichiometric amount of water in the presence of a strong base, a high degree of kinetic selectivity is observed. semanticscholar.orgscirp.org The slow, controlled addition of water ensures that the hydrolysis of the exo-ester is the kinetically preferred pathway, while the rapid isomerization maintains a supply of the exo-isomer from the endo-rich starting material. semanticscholar.orgscirp.org Conversely, the use of an excess of water leads to a rapid and non-selective hydrolysis, resulting in a product with a high endo content, reflecting the initial composition of the ester mixture. semanticscholar.orgscirp.orgscirp.org
The following table summarizes the results from the hydrolysis of an endo-rich (80/20 endo/exo) methyl 5-norbornene-2-carboxylate mixture under various conditions, illustrating the impact of the base and the amount of water on the stereochemical outcome of the resulting 5-norbornene-2-carboxylic acid (NBCA). semanticscholar.orgscirp.org
| Entry | Base | Equivalents of Water | Temperature (°C) | Time (h) | Conversion (%) | endo/exo Ratio of NBCA |
| 1 | tBuONa | 1 | 25 | 24 | 95 | 18/82 |
| 2 | tBuONa | 10 | 25 | 24 | >99 | 75/25 |
| 3 | CH3ONa | 1 | 25 | 24 | 45 | 41/59 |
| 4 | CH3ONa | 10 | 25 | 24 | >99 | 78/22 |
This kinetically selective approach provides an efficient route to obtaining exo-enriched 5-norbornene-2-carboxylic acid and its derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and advanced polymeric materials. semanticscholar.orgscirp.orgscirp.org The mechanism involves a rapid equilibrium of thermodynamic isomerization coupled with a kinetically favored hydrolysis of the exo-ester. semanticscholar.orgscirp.orgresearchgate.net
Elucidation of Reaction Mechanisms in 5 Norbornene 2 Yl Chemistry
Mechanistic Pathways of Diels-Alder Reactions to 5-Norbornene-2-yl Adducts
The primary route to the norbornene framework is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govresearchgate.net The formation of this compound adducts typically involves cyclopentadiene (B3395910) as the diene and a substituted alkene as the dienophile. rsc.org This pericyclic reaction is concerted, meaning it is believed to occur in a single, cyclic transition state without the formation of intermediates. nih.gov The driving force is the conversion of two weaker π-bonds into two more stable σ-bonds. researchgate.net
The mechanism is governed by frontier molecular orbital (FMO) theory, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.netnih.gov For a "normal" Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, which decrease the HOMO-LUMO energy gap. researchgate.netwikipedia.org
A key feature of the Diels-Alder reaction forming substituted norbornenes is its stereoselectivity, leading to either endo or exo products. nih.gov
Endo Selectivity : The endo product is typically the kinetically favored product, meaning it forms faster. researchgate.netrsc.org This preference is explained by secondary orbital interactions in the transition state, where the π-system of the substituent on the dienophile can overlap with the developing π-bond at the C2 and C3 positions of the diene. rsc.orglatech.edu This additional electronic stabilization lowers the activation energy of the endo pathway.
Exo Selectivity : The exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance. rsc.orgacs.org At higher temperatures, the reversible nature of the Diels-Alder reaction (retro-Diels-Alder) can allow for equilibration, leading to a higher proportion of the exo product. rsc.org
Lewis acids are often used to catalyze the Diels-Alder reaction. They coordinate to the dienophile, lowering its LUMO energy and thereby accelerating the reaction and often enhancing the endo selectivity. nih.govrsc.org
Table 3.1: Factors Influencing Stereoselectivity in Diels-Alder Reactions
| Factor | Influence on Selectivity | Mechanistic Rationale |
| Temperature | Lower temperatures favor the endo (kinetic) product. Higher temperatures can favor the exo (thermodynamic) product. | The endo transition state is lower in energy due to secondary orbital interactions, but the exo product is sterically less hindered and more stable. rsc.org |
| Lewis Acid Catalysis | Generally increases the ratio of the endo product. | Coordination of the Lewis acid to the dienophile enhances secondary orbital interactions and lowers the LUMO energy. nih.govrsc.org |
| Steric Hindrance | Significant steric bulk on the reactants can favor the formation of the exo product, even under kinetic control. acs.org | Steric repulsion in the more compact endo transition state can outweigh the stabilizing secondary orbital interactions. |
| Solvent | Solvent polarity can influence the reaction rate and, to a lesser extent, the stereoselectivity. | Polar solvents can stabilize the more polar transition state of the Diels-Alder reaction. |
Detailed Mechanisms of Transition Metal-Catalyzed Reactions of this compound
The unique reactivity of the norbornene double bond makes it a key component in various transition metal-catalyzed processes. Palladium, in particular, has been extensively used to orchestrate complex transformations involving this moiety.
Palladium/Norbornene Cooperative Catalysis: Mechanistic Insights
Palladium/Norbornene cooperative catalysis, famously known as the Catellani reaction, enables the difunctionalization of aryl halides at the ipso and ortho positions in a single operation. nih.govrsc.org Norbornene acts as a transient mediator, facilitating otherwise difficult transformations. scirp.org The generally accepted catalytic cycle involves multiple palladium oxidation states (Pd(0), Pd(II), and Pd(IV)) and can be broken down into several key mechanistic steps: nih.govrsc.orgrsc.org
Oxidative Addition : The cycle typically starts with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming an arylpalladium(II) species (Ar-Pd(II)-X). nih.govrsc.org
Norbornene Insertion : The norbornene molecule undergoes a migratory insertion into the Ar-Pd bond. This carbopalladation step is crucial and results in an aryl-norbornyl-palladium(II) intermediate. nih.govrsc.org Due to the rigid bicyclic structure, β-hydride elimination is suppressed. nih.gov
C-H Activation/Palladacycle Formation : The palladium center then activates an ortho C-H bond of the aryl ring, forming a stable five-membered palladacycle. This is often the step that dictates the regioselectivity of the reaction. nih.govrsc.org This aryl-norbornyl-palladacycle (ANP) is a key intermediate in the process. rsc.orgresearchgate.net
Reaction with an Electrophile : The ANP can react with an electrophile. In many Catellani-type reactions, this involves a second oxidative addition (e.g., of an alkyl halide), which converts the Pd(II) center to a Pd(IV) intermediate. nih.govrsc.org
Reductive Elimination : The Pd(IV) intermediate undergoes reductive elimination to form a new carbon-carbon bond at the ortho position of the original aryl halide. nih.govrsc.org
Norbornene Extrusion and Termination : The final stages involve the extrusion of the norbornene molecule via a retro-carbopalladation or β-carbon elimination step. nih.govrsc.org The resulting arylpalladium(II) species then engages in a terminal cross-coupling reaction (e.g., Suzuki, Heck) at the ipso position, delivering the final product and regenerating the Pd(0) catalyst. nih.gov
Monomer Insertion Reaction Mechanisms in Polymerization Processes
The this compound group is a fundamental monomer in two major types of polymerization, each proceeding through distinct insertion mechanisms.
Vinyl Addition Polymerization : In this process, the double bond of the norbornene ring is opened, and the bicyclic structure remains intact in the polymer backbone. researchgate.net Cationic palladium and nickel catalysts are often employed. The mechanism generally involves: nih.gov
Initiation : Activation of the metal pre-catalyst generates a cationic metal-alkyl species.
Coordination and Insertion : A norbornene monomer coordinates to the cationic metal center. This is followed by the migratory insertion of the norbornene's double bond into the metal-carbon bond. Studies with (allyl)Ni(II) catalysts have shown that this first insertion occurs in a cis-exo fashion. researchgate.net
Propagation : Subsequent monomer units add in a similar fashion, leading to chain growth. NMR studies have confirmed that the polymerization with cationic palladium catalysts proceeds via a coordination-insertion mechanism. nih.gov
Termination : Chain termination can occur through pathways like β-hydrogen elimination. nih.gov
Ring-Opening Metathesis Polymerization (ROMP) : ROMP uses the high ring strain of norbornene to drive the polymerization. nih.gov The reaction, typically catalyzed by ruthenium complexes (e.g., Grubbs catalysts), involves the cleavage of the double bond and the formation of a linear polymer with the bicyclic strain released. The mechanism proceeds via a metallacyclobutane intermediate: wikipedia.org
Initiation : The catalyst's alkylidene ligand reacts with the norbornene monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate.
Productive Cleavage : This intermediate undergoes a retro-[2+2] cycloaddition to open the norbornene ring and form a new metal-alkylidene species attached to the growing polymer chain.
Propagation : The new alkylidene reacts with another monomer, repeating the cycle. Kinetic studies have identified the formation of the metallacyclobutane ring as the rate-determining step in ROMP initiated by third-generation Grubbs catalysts. wikipedia.org The stereochemistry of substituents on the norbornene ring (exo vs. endo) significantly affects the polymerization rate, with exo isomers generally polymerizing faster. wikipedia.org
Redox Control and Mechanistic Implications in Catalytic Systems involving this compound
Redox control offers a sophisticated strategy to switch catalyst activity on and off, which has been applied to the polymerization of norbornene derivatives. By incorporating a redox-active moiety into the ligand framework of a palladium catalyst, the polymerization process can be externally controlled. rsc.org
For example, palladium complexes bearing a redox-active naphthoquinone-modified N-heterocyclic carbene (NHC) ligand have been synthesized. rsc.org The catalytic activity of these complexes in the polymerization of norbornene and this compound acetate (B1210297) can be modulated by changing the redox state of the ligand.
"ON" State : In the neutral, oxidized state, the palladium complex, upon activation, is highly active for polymerization. rsc.org
"OFF" State : Upon chemical reduction of the naphthoquinone moiety (e.g., using cobaltocene), the electronic properties of the catalyst are altered, and it becomes nearly inactive for polymerization under the same conditions. rsc.org The catalyst can be switched back to the "ON" state by re-oxidation.
This redox-switchable catalysis demonstrates that the electronic environment of the metal center, controlled by the ligand's redox state, is critical for the key mechanistic steps of monomer coordination and insertion. rsc.orgresearchgate.net
Radical Reactions and Their Mechanistic Investigations Involving this compound
Free-radical additions to the norbornene double bond exhibit distinct stereochemical outcomes that provide insight into the reaction mechanism. Investigations into the addition of various radical species (e.g., from thiols and bromo-compounds) have established a general mechanistic framework. rsc.org
The reaction proceeds via a two-step chain mechanism:
Radical Attack : The initiating radical adds to the norbornene double bond. This attack occurs exclusively from the sterically less hindered exo face of the molecule. This preference is attributed to the minimization of both steric and torsional strain effects in the transition state. rsc.org This step generates a norbornyl radical intermediate.
Chain Transfer : The intermediate radical then abstracts an atom (e.g., a hydrogen or halogen) from a chain-transfer agent to form the final product and propagate the radical chain. The direction of this chain transfer step determines the final stereochemistry of the adduct.
However, for bulkier reagents such as methylene (B1212753) bromide and methyl bromoacetate, the chain transfer can occur from the endo side, leading to a mixture of trans and exo-cis products. rsc.org This is rationalized by stereoelectronic interactions between the attacking molecule and the group that was initially added, which can overcome the increased torsional strain of the endo approach. rsc.org
Free radical alternating copolymerization of norbornene derivatives with electron-deficient alkenes like maleic anhydride (B1165640) has also been investigated, providing a route to functional polymers. researchgate.net
Bioorthogonal Chemical Reactions Utilizing this compound Reactive Handles
The this compound group serves as an excellent "reactive handle" for bioorthogonal chemistry, which involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The most prominent bioorthogonal reaction involving norbornene is the inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines. nih.govru.nl
The mechanism of this ligation is a multi-step process: nih.govacs.org
[4+2] Cycloaddition : The reaction initiates with an IEDDA cycloaddition between the electron-rich dienophile (norbornene) and the electron-poor diene (tetrazine). This is the rate-determining step. nih.gov
Retro-Diels-Alder Elimination : The resulting bicyclic adduct is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂). acs.org
Isomerization/Oxidation : This elimination produces a dihydropyridazine (B8628806) intermediate, which can then isomerize or be oxidized to form the final stable pyridazine (B1198779) product. acs.org
The irreversible loss of N₂ gas makes this ligation highly efficient and non-equilibrium, a key advantage for reactions at low biological concentrations. nih.gov The reaction kinetics are exceptionally fast and proceed without the need for a catalyst. nih.gov
Table 3.4: Kinetic Comparison of Bioorthogonal Reactions
| Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) |
| IEDDA | Norbornene | Tetrazine | ~1 M⁻¹s⁻¹ wikipedia.org |
| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | ~10³ - 10⁶ M⁻¹s⁻¹ researchgate.net |
| SPAAC | Cyclooctyne | Azide (B81097) | ~10⁻³ - 1 M⁻¹s⁻¹ |
| Staudinger Ligation | Phosphine (B1218219) | Azide | ~10⁻³ M⁻¹s⁻¹ |
Rate constants are approximate and can vary significantly with substitution and reaction conditions.
The stereochemistry of the norbornene handle plays a crucial role, with exo-substituted norbornenes generally reacting faster with tetrazines than their endo counterparts. researchgate.net This reactivity has been harnessed for a variety of applications, including polymer-polymer coupling, controlling RNA-guided CRISPR systems, and the metabolic labeling of glycans. nih.govrsc.orgnih.gov
Strain-Promoted Cycloaddition Reactions with this compound
The significant ring strain of the double bond in the this compound group makes it an excellent dienophile for various cycloaddition reactions, most notably the strain-promoted azide-alkene cycloaddition (SPAAC). researchgate.net This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex environments without the need for a toxic metal catalyst. researchgate.netnih.gov
The mechanism of the SPAAC involving norbornene is a [3+2] dipolar cycloaddition between the strained alkene (the dipolarophile) and an organic azide (the 1,3-dipole). researchgate.netnih.gov The key steps are:
Cycloaddition : The azide reacts with the strained double bond of the norbornene ring in a concerted fashion.
Formation of Triazoline : This cycloaddition leads to the formation of a five-membered heterocyclic ring known as a triazoline. researchgate.netnih.gov This reaction can proceed efficiently at room temperature. nih.gov
Potential Rearrangement : The resulting triazoline intermediate can be labile and may undergo subsequent reactions, such as the elimination of a nitrogen molecule (N₂) to form a highly reactive aziridine (B145994) derivative. nih.gov
The driving force for this reaction is the release of the high ring strain (~18 kcal/mol for a related cyclooctyne) inherent in the bicyclic alkene upon forming the more stable, fused triazoline ring system. nih.gov
Table 3: General Mechanism of Strain-Promoted Azide-Norbornene Cycloaddition
| Step | Description | Reactants | Product/Intermediate |
|---|---|---|---|
| [3+2] Cycloaddition | An organic azide undergoes a 1,3-dipolar cycloaddition with the strained double bond of the norbornene ring. researchgate.netnih.gov | Organic Azide, this compound | Triazoline Linkage |
| (Optional) N₂ Elimination | The triazoline intermediate can be unstable and may lose dinitrogen gas. nih.gov | Triazoline Linkage | Aziridine derivative, N₂ |
Research Findings:
The kinetics of strain-promoted cycloadditions are highly tunable and depend significantly on the electronic properties of the reactants. Early studies found that the reaction rate between aryl azides and norbornene is accelerated by the presence of electron-withdrawing substituents on the azide. researchgate.net For example, a fourfold enhancement in the reaction rate was observed when using a p-nitro substituted phenyl azide compared to an unsubstituted phenyl azide. nih.govresearchgate.net This indicates that the reaction has an inverse-electron demand character, where the Highest Occupied Molecular Orbital (HOMO) of the azide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the strained alkene. nih.govscm.com
Theoretical calculations using Density Functional Theory (DFT) have been employed to understand the origins of reactivity in these cycloadditions. acs.orgacs.org These studies confirm that the low activation energy is due to the decreased distortion energy required for the strained alkene to achieve the transition state geometry, as compared to a strain-free alkene. acs.org The unique, angularly strained geometry of the norbornene system makes it a synthetically attractive substrate for these and other cycloaddition reactions. researchgate.net
Table 4: Research Findings on Strain-Promoted Norbornene Cycloadditions
| Finding | Details | Significance | Source(s) |
|---|---|---|---|
| Electronic Effects | Electron-withdrawing groups on an aryl azide reactant accelerate the cycloaddition rate with norbornene. | Demonstrates tunable reactivity and provides insight into the inverse-electron demand mechanism. | nih.govresearchgate.net |
| Rate Enhancement Data | A p-nitro substitution on phenyl azide results in a fourfold increase in reaction rate with norbornene. | Quantifies the impact of electronic modifications on reaction kinetics. | researchgate.net |
| Thermodynamic Driver | The reaction is driven by the release of the inherent ring strain of the norbornene double bond. | Explains the spontaneity and efficiency of the reaction without a catalyst. | nih.gov |
| Intermediate Product | The primary product is a triazoline, which can be unstable and lose N₂ to form an aziridine. | Characterizes the product pathway and potential for further functionalization. | nih.gov |
Polymerization of 5 Norbornene 2 Yl Monomers and Derivatives
Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-yl
ROMP is a powerful chain-growth polymerization technique that utilizes transition metal carbene complexes to cleave the cyclic double bond of strained cyclic olefins, such as norbornene derivatives, and propagate a linear polymer chain with double bonds in the backbone. This method allows for the synthesis of high molecular weight polymers with controlled architectures and low polydispersities when living polymerization conditions are achieved. princeton.edu
Advanced Catalyst Systems for ROMP of this compound (e.g., Grubbs, Ruthenium, Osmium-based)
The development of well-defined transition metal carbene catalysts has been pivotal in advancing ROMP. Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used due to their tolerance of various functional groups and relatively high stability. wikipedia.org
Grubbs Catalysts: First-generation Grubbs catalysts, such as (PCy₃)₂Cl₂Ru=CHPh, were among the first well-defined, air-stable Ru-based initiators for ROMP. wikipedia.org Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity and improved stability compared to their first-generation counterparts. wikipedia.orgacs.org Hoveyda-Grubbs catalysts, another class of latent ruthenium catalysts, offer advantages in terms of stability and controlled initiation.
Ruthenium-based Catalysts: Beyond the Grubbs family, other ruthenium complexes have been explored for the ROMP of norbornene derivatives. These include catalysts with different ligand sets designed to tune activity, selectivity, and functional group tolerance. Some ruthenium catalysts have shown high cis-stereoselectivity in the ROMP of norbornene and its derivatives. caltech.edumdpi.com
Osmium-based Catalysts: While less common than ruthenium, osmium complexes have also demonstrated activity in the ROMP of norbornene. Dinuclear osmium complexes, such as Cp*₂Os₂Br₄, have been reported as catalysts for the ROMP of norbornene and functionalized norbornene derivatives like 5-norbornen-2-yl acetate (B1210297). illinois.edu
Kinetic and Thermodynamic Parameters Governing ROMP of this compound Derivatives
The ROMP of norbornene derivatives is typically thermodynamically favorable due to the release of ring strain upon polymerization. The kinetics of ROMP are influenced by several factors, including the catalyst structure, monomer concentration, temperature, and the presence of substituents on the norbornene ring.
The reaction proceeds via a proposed metallacyclobutane intermediate. The relative rates of initiation and propagation, as well as chain transfer and termination reactions, dictate the molecular weight control and livingness of the polymerization. For living ROMP, the initiation rate should be comparable to or faster than the propagation rate, and chain-breaking reactions should be minimal.
Studies have investigated the polymerization kinetics of different norbornene isomers, revealing differences in reactivity. For example, exo-norbornene derivatives often polymerize faster than their endo isomers due to reduced steric hindrance during monomer coordination and insertion into the metal-alkylidene bond. rsc.orgrsc.org This difference in reactivity can be exploited for controlled monomer incorporation in copolymerizations. rsc.org
Strategies for Microstructure and Stereoregularity Control in ROMP
The microstructure of polymers obtained by ROMP of norbornene derivatives includes the stereochemistry of the double bond (cis or trans) and the tacticity (arrangement of repeating units along the polymer chain, such as isotactic or syndiotactic). caltech.eduacs.org Controlling these features is crucial as they significantly impact the polymer's properties.
Catalyst design plays a key role in controlling stereoregularity. Different metal centers and ligand environments can favor the formation of cis or trans double bonds in the polymer backbone. For instance, some ruthenium catalysts have been shown to promote high cis content. caltech.edumdpi.com The tacticity of the polymer can also be influenced by the catalyst and polymerization conditions, particularly when polymerizing substituted or chiral norbornene monomers. uliege.beresearchgate.netacs.org Strategies involving catalyst design and reaction conditions are employed to achieve desired levels of cis/trans content and tacticity. caltech.edu
Synthesis of Defined Block and Graft Copolymers via ROMP of this compound Monomers
ROMP, particularly when conducted under living conditions with well-defined catalysts, is a powerful method for synthesizing block and graft copolymers containing poly(norbornene) segments. nih.govmdpi.com
Block Copolymers: Sequential addition of different norbornene monomers or other ROMPable cyclic olefins to a living polymer chain allows for the formation of block copolymers with controlled block lengths and low polydispersities. nih.govnih.gov Macroinitiators prepared by ROMP can also be used to initiate polymerization of other monomers via different mechanisms, enabling the synthesis of block copolymers with diverse chemical compositions. cmu.edu
Graft Copolymers: Graft copolymers can be synthesized using ROMP through various strategies. One approach involves polymerizing a monomer containing a pendant group that can serve as an initiation site for further ROMP or another polymerization technique, growing graft chains from the main chain. nih.govnih.govacs.orgresearchgate.net Another strategy involves using macromonomers with a ROMPable end group, which are then copolymerized with other monomers to form a main chain with pre-formed polymer grafts. capes.gov.br
Addition Polymerization of this compound Monomers
Addition polymerization of norbornene monomers involves the opening of the norbornene double bond and the formation of a saturated polymer backbone, typically through a vinyl-addition mechanism. This contrasts with ROMP, which retains unsaturation in the backbone. Addition polymers of norbornene possess rigid, saturated backbones, leading to high thermal and chemical stability and high glass transition temperatures. mdpi.com
Palladium-Based Catalyst Systems for Vinyl-Addition Polymerization of this compound
Palladium-based catalysts are prominent in the vinyl-addition polymerization of norbornene and its derivatives. Cationic palladium complexes, often in conjunction with co-catalysts like methylaluminoxane (B55162) (MAO) or borate (B1201080) co-catalysts, have shown high activity for this type of polymerization. mdpi.comresearchgate.net
Various ligand systems on the palladium center influence the catalyst's activity, stability, and the properties of the resulting polymer. N-heterocyclic carbene (NHC) ligands have been successfully employed in palladium catalyst systems for the vinyl-addition polymerization of functionalized norbornenes. mdpi.com Benzylic palladium complexes have also been identified as effective precatalysts for the vinyl-addition polymerization of substituted norbornenes. rsc.org
The stereochemistry of the addition polymerization, specifically the enchainment of the norbornene units (e.g., 2,3- or 2,7-linkages and tacticity), is influenced by the catalyst system. researchgate.netacs.org Palladium catalysts typically promote 2,3-linkages. researchgate.net Control over stereochemistry is important as it can affect the polymer's properties, such as solubility and thermal behavior. mdpi.com While achieving high molecular weight homopolymers from some functionalized norbornenes via addition polymerization can be challenging, tuning the catalyst system and polymerization conditions can lead to high molecular weight materials. mdpi.com
Nickel-Based Catalyst Systems for Addition Polymerization of this compound
Nickel-based catalyst systems are highly effective for the addition polymerization of norbornene and its derivatives, including this compound compounds. These catalysts typically operate via a coordination-insertion mechanism, which preserves the bicyclic structure of the monomer in the polymer backbone, in contrast to ROMP which opens the ring rsc.org. Cationic nickel complexes, for instance, have been shown to be excellent coordination-insertion catalysts for the polymerization of norbornene rsc.org.
Recent research has focused on developing well-defined phosphino-phenolate neutral nickel(II) catalysts that are efficient for the polymerization of norbornene and its copolymerization with norbornene derivatives. These systems, often activated with co-catalysts like B(C₆F₅)₃, can achieve high activities and yield polymers with high molecular weights, exceeding 10⁶ g mol⁻¹. rsc.org. For example, a series of β-ketiminato nickel complexes with varying substituents on the aniline (B41778) group demonstrated high activities (up to 1.35 × 10⁷ gPNB·molNi⁻¹·h⁻¹) towards norbornene addition polymerization, producing polymers with molecular weights up to 3.18 × 10⁶ x-mol.net. These catalysts also exhibit tolerance to polar groups, enabling the copolymerization of norbornene with polar derivatives such as those bearing acetate or hydroxyl functionalities x-mol.net.
The choice of supporting ligand in nickel catalysts significantly impacts their activity and the molecular weight of the resulting polymers. Studies have shown that using tertiary phosphine (B1218219) supporting ligands with cationic nickel catalysts can improve activity towards monomers like 5-ethylidene-2-norbornene (ENB), leading to low molecular weight oligomers under specific conditions rsc.org. The nature of the labile ligand in neutral nickel complexes also influences yield and molecular mass, with ligands that are easily displaced from Ni(II), such as SbPh₃, showing high activity and yielding high molecular weight polymers researchgate.net.
Data on the activity and molecular weights achieved with specific nickel catalyst systems highlight their potential for controlled polymerization of this compound derivatives.
Regio- and Stereoselectivity in Addition Polymerization of this compound
The addition polymerization of norbornene and its derivatives can lead to polymers with varying regio- and stereochemistry, which significantly influence the material properties. In vinyl-addition polymerization, the monomer can insert into the growing polymer chain in different ways, leading to variations in the connectivity and the spatial arrangement of the bicyclic units along the backbone.
Stereoregularity in vinyl-addition polynorbornenes is a key factor affecting their properties, including glass transition temperature (Tg) mdpi.com. Different catalyst systems can promote the formation of distinct stereoisomers. For instance, cis-exo insertion is expected to lead to erythro-diisotactic (meso), erythro-disyndiotactic (racemic), or erythro-atactic sequences mdpi.com. The stereochemistry of the polymer backbone, such as the arrangement of bridging carbons (C₇) in successive rings, varies depending on the insertion mode mdpi.com.
While experimental quantification of these stereoisomers can be challenging, computational studies using techniques like molecular dynamics simulations are employed to understand the relationship between chemical architecture, chain conformations, and melt structure mdpi.com. These studies suggest that meso chains can form rigid extended coils, while racemic chains may adopt helical conformations mdpi.com. The endo/exo ratio of substituents on norbornene derivatives can also influence reactivity and the properties of the resulting polymers jst.go.jp.
The propagation rate in polymerization can be influenced by the polarity and stereochemistry (exo/endo) of the substituent, with polymerization from the exo position of the norbornene vinylic bond being induced by the catalyst nih.gov. Unsubstituted norbornene has been found to be more reactive compared to norbornene substituted at the 2-position nih.gov.
Copolymerization of this compound with Other Olefins (e.g., Ethylene)
Copolymerization of this compound and its derivatives with other olefins, such as ethylene (B1197577), is a crucial route to synthesize cyclic olefin copolymers (COCs) with tailored properties. The incorporation of rigid cyclic structures from norbornene derivatives into a polyethylene (B3416737) backbone, for example, leads to materials with high glass transition temperatures (Tg), improved heat resistance, and enhanced optical clarity mdpi.comippi.ac.ir.
Nickel-based catalysts are effective for the copolymerization of norbornene with ethylene and other α-olefins rsc.orgacs.org. These catalysts can facilitate the incorporation of norbornene units into the growing polyethylene chain. Studies have shown that the use of specific nickel catalyst systems, such as those bearing phosphino-phenolate ligands, can lead to efficient copolymerization of norbornene and ethylene, with norbornene incorporation up to 30% rsc.org.
Copolymerization of ethylene with functionalized norbornene derivatives, such as 5-norbornen-2-yl acetate, using nickel catalyst systems has been shown to produce high molecular weight functionalized polyethylene sigmaaldrich.cnsigmaaldrich.com. Palladium catalysts have also been reported for the copolymerization of norbornene with polar monomers like methyl acrylate (B77674), achieving high incorporation levels mdpi.com.
The reactivity ratios of monomers in copolymerization are important for controlling the copolymer composition. In ethylene-norbornene copolymerization using metallocene catalysts, the reactivity ratio of ethylene is typically much higher than that of norbornene ippi.ac.ir. However, high copolymerization activity can still be observed, potentially indicating a lower coordination probability for norbornene but a higher insertion rate once coordinated, possibly due to the release of ring strain ippi.ac.ir.
The incorporation of norbornene derivatives into olefin copolymers can significantly impact the material's thermal properties. The glass transition temperature of ethylene-norbornene copolymers, for instance, shows a linear relationship with the norbornene content ippi.ac.iracs.org.
Alternative Polymerization Pathways (Cationic, Radical) for this compound Derivatives
While coordination-insertion polymerization is a primary method for polymerizing norbornene derivatives, alternative pathways such as cationic and radical polymerization can be employed, particularly for specific derivatives or to achieve different polymer structures.
Cationic polymerization of norbornene derivatives has been explored, although it can sometimes lead to indiscriminate linkages and potentially insoluble or non-uniform materials, including crosslinking through reactive functionalities rsc.org. However, studies have shown that certain borane-containing systems, such as B(C₆F₅)₃ in combination with co-initiators like caprylic acid, 1-phenylethanol, or water, can be highly active catalysts for the cationic polymerization of 5-alkylidene-2-norbornenes, yielding polymers with high molecular weights (up to 430,000) and high yields acs.orgfigshare.comacs.orgnsc.ru. The activity of 5-alkylidene-2-norbornenes in these systems was found to be higher compared to other derivatives like 5-vinyl-2-norbornene (B46002) or dicyclopentadiene (B1670491) figshare.comacs.orgnsc.ru. The structure of the polymer main chain units in cationic polymerization can depend on the monomer structure, with some derivatives undergoing transannular polymerization while others form addition-type polymers figshare.comnsc.ru.
Radical polymerization of norbornene itself is generally challenging, often resulting in low molecular weights and yields, and can involve intramolecular rearrangement leading to different polymer structures ugent.beresearchgate.net. However, radical copolymerization of norbornene derivatives with other monomers, such as acrylates, has been reported ugent.beacs.org. Atom transfer radical polymerization (ATRP) has been used for the controlled synthesis of acrylate/norbornene copolymers, yielding random copolymers acs.org. Free radical copolymerization of norbornene derivatives with methyl acrylate has also been conducted, although it can lead to higher molecular weights and broader molecular weight distributions compared to controlled methods like ATRP acs.org. Some norbornadiene derivatives have been successfully polymerized radically, with the resulting polymers characterized by techniques like IR and NMR spectroscopy researchgate.net.
Post-Polymerization Functionalization of Polynorbornene Backbones Derived from this compound
Post-polymerization functionalization (PPM) is a powerful strategy to modify the properties of polynorbornene backbones derived from this compound monomers and their derivatives. This approach allows for the introduction of a wide range of functionalities onto the pre-formed polymer chain, enabling the tailoring of material properties for specific applications researchgate.netnih.govresearchgate.net.
One approach to PPM involves direct C-H functionalization of the polynorbornene backbone. Metal-free, selenium-catalyzed allylic C-H amination has been demonstrated as an efficient method for the PPM of polynorbornenes produced via ROMP researchgate.netnih.govresearchgate.net. This method preserves the alkene functional groups along the polymer backbone while introducing amine functionalities, allowing for control over the degree of functionalization and tuning of thermal properties researchgate.netnih.gov.
Other PPM strategies include the use of "click" reactions and reactions targeting specific functional groups incorporated into the monomer before polymerization. For instance, polynorbornene substrates bearing N-hydroxysuccinimidyl (NHS) esters can undergo facile functionalization with amine-containing ligands via amide bond formation nih.gov. Wittig reactions have also been utilized for the PPM of ROMP-derived polynorbornene derivatives containing α-bromo ester groups, allowing for the introduction of cinnamate (B1238496) functionalities mdpi.com.
PPM enables the creation of chemically diverse macromolecules and can be used to convert polymer feedstocks into value-added products researchgate.netnih.govresearchgate.net. The ability to selectively functionalize the polymer backbone after polymerization provides a versatile route to access materials with tailored chemical and physical properties.
Stereochemistry and Isomerism in 5 Norbornene 2 Yl Compounds
Endo/Exo Isomerism in 5-Norbornene-2-yl Derivatives
The presence of the bicyclo[2.2.1]hept-5-ene core in this compound compounds leads to the existence of endo and exo stereoisomers when a substituent is located at the C2 position. The endo isomer has the substituent oriented towards the double bond, while the exo isomer has the substituent oriented away from the double bond. This difference in spatial arrangement, though seemingly subtle, results in notable variations in steric and electronic interactions.
Determinants of Endo/Exo Ratios in Synthetic Outcomes
The endo/exo ratio in the synthesis of this compound derivatives is primarily governed by the reaction conditions, particularly in the widely used Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene. The Diels-Alder reaction typically favors the endo transition state under kinetic control due to secondary orbital overlap between the π system of the dienophile and the developing π system of the diene. benchchem.com This preference often leads to a predominance of the endo isomer in the initial reaction product. scirp.orgscirp.org
However, the endo/exo ratio can be influenced by several factors:
Temperature: Higher temperatures can favor the thermodynamically more stable exo isomer. benchchem.comlatech.edu Studies on the isomerization of 5-norbornene-2,3-dicarboxylic anhydride (B1165640), for instance, show that heating the endo isomer at elevated temperatures leads to a mixture enriched in the exo isomer. latech.edu
Solvent Polarity: The polarity of the solvent can also affect the endo/exo ratio. benchchem.comtandfonline.com While some studies suggest a correlation between increasing solvent polarity and increasing endo-to-exo ratios, this is not always strictly followed and can be dependent on the specific norbornene derivative. tandfonline.com
Catalyst Choice: The use of catalysts, particularly Lewis acids in Diels-Alder reactions, can enhance reaction rates but may also alter stereochemical outcomes. benchchem.com Metal catalysts can influence the endo/exo ratio by forming complexes with one isomer preferentially. google.com For example, certain Pd-salt/ligand catalytic systems in the hydrosilylation of norbornadiene can lead to exclusive formation of the exo isomer. rsc.orgrsc.org Conversely, some Rh(I)-catalyzed hydroarylations of norbornene have shown endo selectivity. researchgate.net
Reaction Conditions (e.g., Pressure, Time): Microreactor studies have demonstrated that continuous flow conditions under high temperature and pressure can influence the exo/endo ratio, achieving ratios closer to 1:1 or even favoring the exo isomer in short reaction times. benchchem.comlatech.edu
Table 1 illustrates how different conditions can impact the endo/exo ratio in the synthesis of norbornene derivatives.
| Reaction Type | Reactants | Conditions | Typical endo/exo Ratio (Product) | Source |
| Diels-Alder Cycloaddition | Cyclopentadiene + Maleic Anhydride | Thermal (toluene) | 95:5 | benchchem.com |
| Diels-Alder Cycloaddition | Cyclopentadiene + Maleic Anhydride | ZnCl₂-catalyzed | 90:10 | benchchem.com |
| Diels-Alder Cycloaddition | Cyclopentadiene + Acrylic Compounds | Conventional | Endo-rich | scirp.org |
| Isomerization of Methyl 5-Norbornene-2-carboxylate | endo-rich MNBC | tBuONa, room temperature, 10 min | ca. 40:60 (at equilibrium) | scirp.orgresearchgate.net |
| Hydrosilylation of Norbornadiene | Norbornadiene + Organosilicon Hydrides | Pd-salt/ligand system (R-MOP ligand) | 0:100 (exo only) | rsc.orgrsc.org |
| Hydroarylation of Norbornene | Norbornene + Aromatic compounds | Rh(I)-catalyzed, with bulky carboxylic acids | Endo-selective | researchgate.net |
| Diels-Alder Cycloaddition (Microreactor) | Cyclopentadiene + Maleic Anhydride | 260 °C, 4 MPa, 2 min | 1:1.19 (exo favored) | latech.edu |
Isomerization Dynamics and Equilibrium Studies of this compound Stereoisomers
The endo and exo isomers of this compound derivatives can interconvert under certain conditions, eventually reaching a thermodynamic equilibrium. This isomerization is often facilitated by the presence of a labile proton adjacent to an electron-withdrawing group, allowing for the formation of a carbanion intermediate that can undergo inversion. scirp.orgresearchgate.net
Studies on the base-promoted isomerization of methyl 5-norbornene-2-carboxylate (MNBC) have shown that strong bases like sodium tert-butoxide (tBuONa) can rapidly achieve thermodynamic equilibrium, with the exo content reaching approximately 60% at equilibrium. scirp.orgresearchgate.net The rate of isomerization is influenced by temperature and the strength of the base. researchgate.net While the thermodynamic stability difference between the endo and exo isomers of norbornene monocarboxylates appears negligible above certain temperatures, the exo isomer is generally considered thermodynamically more stable in some norbornene derivatives like norbornene dicarboxylic acid anhydride. researchgate.net
Isomerization can also occur during polymerization processes. For instance, a palladium catalyst used in the insertion polymerization of functional norbornenes has been shown to isomerize the endo isomer to the more reactive exo isomer during the polymerization, allowing for the polymerization of predominantly endo feedstocks. rsc.orgnih.gov UV irradiation has also been reported to induce endo-to-exo isomerization. benchchem.com
Chiral this compound Systems and Enantioselective Synthetic Approaches
While the norbornene core itself is achiral, the presence of substituents at positions like C2 can introduce chirality, leading to the possibility of enantiomeric forms of this compound compounds. Enantioselective synthesis of chiral norbornene derivatives is an area of interest, particularly for applications requiring optically active polymers or intermediates.
Approaches to synthesizing chiral this compound systems and achieving enantioselectivity often involve:
Asymmetric Diels-Alder Reactions: Utilizing chiral catalysts or chiral dienophiles in the Diels-Alder reaction between cyclopentadiene and a substituted alkene can induce enantioselectivity in the formation of the norbornene adduct. scirp.org Examples include asymmetric Diels-Alder reactions using antibody catalysts or chiral acrylates and dienophiles. scirp.org
Synthesis from Chiral Precursors: Incorporating chiral groups into the molecule before or during the formation of the norbornene system can lead to chiral this compound derivatives. For example, new chiral monomers have been prepared from cis-5-norbornene-2,3-dicarboxylic anhydride and chiral alcohols derived from natural terpenes. nih.govnih.gov
Enantioselective Polymerization: Chiral polymers can be synthesized through the ring-opening metathesis polymerization (ROMP) of chiral norbornene monomers. nih.govresearchgate.net This approach allows for the creation of optically active polymeric materials with potential applications in areas like enantioselective membranes and chiral chromatography stationary phases. nih.govnih.govresearchgate.net
Research in this area focuses on developing effective chiral catalysts and synthetic strategies to control the stereochemistry and obtain high enantiomeric purity in this compound compounds and their derived polymers.
Stereochemical Influences on Reaction Kinetics and Polymerization Control
The stereochemistry of this compound monomers, specifically the endo/exo configuration, significantly impacts their reactivity in various chemical transformations, particularly in polymerization reactions like Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization.
Impact of Stereochemistry on Polymerization Rates and Selectivity
The endo and exo isomers of substituted norbornenes often exhibit different polymerization rates. Generally, the exo isomer is more reactive in living ROMP than the endo isomer. scirp.orgnsf.gov This difference in reactivity can be attributed to steric and electronic factors influencing the interaction between the monomer and the polymerization catalyst.
Detailed kinetic studies using catalysts like Grubbs third generation catalyst have investigated the effect of monomer stereochemistry on ROMP rates. nsf.govrsc.org Evidence suggests that the decreased reaction rates of endo-substituted monomers may be due to significant strain induced upon formation of the metallacyclobutane intermediate, which is the rate-determining step in some ROMP systems. nsf.govrsc.org Additionally, the coordinating ability and size of substituents in the endo position can play a significant role in attenuating polymerization activity, potentially by forming chelates with the metal center that hinder monomer coordination. acs.org
Table 2 provides examples of how stereochemistry can affect polymerization rates.
| Monomer Type (Substituent) | Stereochemistry | Relative Polymerization Rate (Example System) | Source |
| Ester substituted norbornene | exo | Faster | nsf.govrsc.org |
| Ester substituted norbornene | endo | Slower | nsf.govrsc.org |
| Sulfoxide-containing norbornene | exo | Polymerizes effectively | rsc.orgchemrxiv.org |
| Sulfoxide-containing norbornene | endo | Single unit addition (SUMI) observed | rsc.orgchemrxiv.org |
| Functionalized norbornenes | exo | Faster | acs.org |
| Functionalized norbornenes | endo | Slower | acs.org |
Furthermore, stereochemistry can influence the selectivity of polymerization. In some cases, the endo isomer might lead to undesired side reactions, such as intramolecular cycloaddition to form lactones, which can reduce the yield of desired products, particularly in the synthesis of photoresist monomers. scirp.orgjst.go.jp
Attainment of Stereoregularity in Polynorbornenes from this compound
Controlling the stereochemistry during the polymerization of this compound monomers is crucial for achieving stereoregularity in the resulting polynorbornenes. Stereoregularity, which refers to the regularity of the stereochemical configuration of the repeat units along the polymer chain (tacticity and cis/trans double bond configuration in ROMP), significantly impacts the polymer's physical and mechanical properties, including crystallinity, glass transition temperature, and thermal stability. researcher.lifensf.govnih.govcaltech.eduresearchgate.net
Different polymerization mechanisms and catalyst systems offer varying degrees of control over stereoregularity:
ROMP: Ring-Opening Metathesis Polymerization of norbornene derivatives can yield polymers with controlled cis/trans double bond configurations and tacticity (isotactic, syndiotactic, or atactic). researcher.lifenih.govcaltech.eduresearchgate.net20.210.105 Well-defined metal catalysts, such as those based on ruthenium, molybdenum, or tungsten, are often employed to control the stereochemical outcome. researcher.lifenih.govcaltech.edu20.210.105nih.govmit.edu For example, certain iron complexes can produce highly stereoregular polynorbornene (e.g., 99% cis, syndiotactic). researcher.lifenih.gov The choice of catalyst and reaction conditions, including solvent, can influence the tacticity of the resulting polymer. rsc.orgprinceton.edu
Addition Polymerization: Metal-catalyzed addition polymerization of functionalized norbornenes can also lead to polynorbornenes. nih.govacs.orgmdpi.com While the endo isomer is generally less reactive in this type of polymerization, catalyst systems that can isomerize the endo to the exo isomer during the process allow for the polymerization of endo-rich mixtures. rsc.orgnih.gov Achieving stereoregularity in addition polymerization can be influenced by the catalyst structure and the stereochemistry of the monomer. researchgate.netacs.org Some approaches have demonstrated the synthesis of exo-selective polymers with enhanced side group stereoregularity using reductive Heck reactions. acs.org
Alternating Copolymerization: Stereoregular polyesters with defined cis or trans repeating units can be synthesized by the organocatalytic alternating copolymerization of cyclohexene (B86901) oxide and norbornene anhydride stereoisomers. acs.orgacs.org The stereochemistry of the resulting polyester (B1180765) can be controlled by the type of norbornene anhydride isomer used, monomer feed ratio, and reaction temperature. acs.orgacs.org
Techniques like NMR spectroscopy (¹H and ¹³C NMR) are essential for characterizing the stereochemistry of both the monomers and the resulting polymers, allowing for the determination of endo/exo ratios, cis/trans content, and tacticity. scirp.orgnsf.govrsc.orgjst.go.jpnih.govmit.edutandfonline.comcapes.gov.br Post-polymerization modifications, such as partial bromination or epoxidation, can also be used to prove the tacticity of stereoregular ROMP polymers. mit.edu
The ability to control the stereochemistry of this compound monomers and the resulting polymers is critical for tailoring the properties of polynorbornene-based materials for various advanced applications.
Advanced Spectroscopic Characterization of 5 Norbornene 2 Yl Compounds and Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 5-norbornene-2-yl compounds and their derived polymers. It provides invaluable information regarding the connectivity of atoms, the stereochemistry of the norbornene ring (specifically the endo and exo isomers), and the microstructure of polymers.
Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound Isomers
The bicyclic structure of norbornene derivatives leads to distinct chemical environments for each proton and carbon atom, resulting in characteristic signals in ¹H and ¹³C NMR spectra. The presence of the double bond and the bridgehead carbons significantly influence the chemical shifts. Furthermore, substitution at the 2-position introduces stereoisomerism (endo and exo), which can be differentiated by subtle differences in chemical shifts and coupling patterns due to the anisotropic effects of substituents and spatial proximity of protons sapub.orgsfu.ca.
For this compound derivatives, typical ¹H NMR spectra show signals for the olefinic protons (C5 and C6), the bridgehead protons (C1 and C4), the protons at the substituted carbon (C2), the protons at C3, and the bridge methylene (B1212753) protons (C7). The chemical shifts of these protons are highly sensitive to the substituent's nature and its endo or exo orientation sapub.orgsfu.ca. For instance, olefinic protons (Ha) in norbornene dicarboximide monomers typically appear around 6.39-6.36 ppm mdpi.com. Protons of the –CH– groups (Hb and Hc) are found in the range of 3.42-2.87 ppm, while methylene protons (Hd and He) are observed between 1.65 and 1.43 ppm mdpi.com. Differences in chemical shifts, particularly for protons near the substituent and the bridgehead protons, are key to distinguishing endo and exo isomers sapub.orgsfu.ca. For example, protons H5 and H6 can show significant differences in chemical shifts between exo and endo isomers sfu.ca.
¹³C NMR spectroscopy provides complementary information, with characteristic signals for the olefinic carbons (C5 and C6), bridgehead carbons (C1 and C4), the substituted carbon (C2), C3, and the bridge methylene carbon (C7). The olefinic carbons (C=C) in norbornene dicarboximide monomers are typically observed around 138.0 ppm mdpi.com. Carbonyl carbons (C=O) in imide derivatives appear in the range of 172.5 to 177.0 ppm mdpi.com. ¹³C NMR is particularly useful for confirming the carbon skeleton and identifying different functional groups present in the molecule acs.orgkyushu-u.ac.jp. The symmetrical structure of some norbornene derivatives can be easily characterized by a limited number of signals in the ¹³C NMR spectrum beilstein-journals.org.
Here is a representative table illustrating typical ¹H and ¹³C NMR chemical shift ranges for key protons and carbons in this compound derivatives, based on reported data:
| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Olefinic C-H (C5, C6) | 5.8 - 6.4 | 135 - 140 |
| Bridgehead C-H (C1, C4) | 2.8 - 3.5 | 40 - 55 |
| C-H at C2 | Varies with substituent | Varies with substituent |
| C-H at C3 | Varies with substituent | Varies with substituent |
| Bridge CH₂ (C7) | 1.0 - 1.8 | 45 - 50 |
| C=O (if present) | - | 170 - 180 |
Application of 2D NMR Techniques (COSY, HSQC, ROESY) in this compound Analysis
Two-dimensional (2D) NMR techniques are indispensable for unequivocally assigning complex ¹H and ¹³C NMR spectra of this compound compounds, especially when dealing with mixtures of isomers or complex substitution patterns nih.govunisa.itresearchgate.nettandfonline.com.
COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal scalar couplings between protons, helping to establish connectivity through bonds. This is crucial for tracing proton networks within the norbornene ring and identifying coupled spins nih.govunisa.itresearchgate.nettandfonline.com. For example, COSY can confirm couplings between adjacent methylene protons or between vinylic and allylic protons.
HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C HSQC spectra correlate protons with the carbons to which they are directly attached. This allows for the assignment of carbon signals based on the known chemical shifts of their attached protons and vice versa nih.govunisa.itresearchgate.nettandfonline.com. This is particularly useful for assigning signals in crowded spectral regions.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments reveal through-space correlations between protons that are spatially close, regardless of their connectivity through bonds sapub.orgsfu.caresearchgate.net. This technique is powerful for determining the relative stereochemistry of substituents on the norbornene ring, particularly for distinguishing between endo and exo isomers sapub.orgsfu.caresearchgate.net. For instance, cross-peaks between bridgehead protons and protons on the substituent can indicate their spatial proximity, aiding in stereochemical assignment sapub.orgsfu.caresearchgate.net.
These 2D NMR techniques, often used in combination with 1D NMR data, enable the complete and unambiguous assignment of all proton and carbon signals, providing robust confirmation of the molecular structure and stereochemistry of this compound derivatives nih.govunisa.itresearchgate.nettandfonline.com.
NMR Methodologies for Polymer Microstructure and Composition Determination
NMR spectroscopy is a critical tool for characterizing the microstructure and composition of polymers derived from this compound monomers, such as polynorbornenes and norbornene copolymers illinois.edursc.orgnycu.edu.twmdpi.comd-nb.infoacs.orgrsc.org.
For polynorbornenes synthesized via ROMP, ¹H and ¹³C NMR can determine the percentage of cis vs. trans double bonds in the polymer backbone, which is influenced by the catalyst and polymerization conditions mdpi.comkyushu-u.ac.jpillinois.educaltech.edu. The olefinic proton signals in the polymer backbone appear in different regions depending on their cis or trans configuration mdpi.com. For example, trans double bonds might appear between 5.87 and 5.78 ppm, while cis double bonds are observed between 5.63 and 5.52 ppm in ¹H NMR spectra mdpi.com.
In copolymers of norbornene with other monomers (e.g., ethylene), ¹³C NMR is extensively used to determine the monomer composition and sequence distribution (e.g., isolated norbornene units, alternating sequences, blocks) rsc.orgnycu.edu.twmdpi.comd-nb.infoacs.org. The chemical shifts of carbons in the polymer backbone and pendant groups are sensitive to the neighboring monomer units and their stereochemical relationships rsc.orgnycu.edu.twmdpi.comd-nb.infoacs.org. Analyzing the relative intensities of signals corresponding to different sequences (e.g., NENE, ENNE, NNN, ENE, EEE) allows for the quantitative determination of the copolymer microstructure rsc.orgnycu.edu.twmdpi.comd-nb.infoacs.org. This analysis can be complex due to the presence of stereogenic centers in the norbornene unit and the influence of chain conformation on chemical shifts mdpi.comacs.org. High-temperature NMR is often required for sufficient polymer solubility nycu.edu.tw.
NMR can also provide information about polymer end groups, which is particularly important for understanding polymerization mechanisms and for functionalizing polymers caltech.edu. The degree of polymerization (Xn) can sometimes be estimated from the ratio of end-group signals to backbone signals in the ¹H NMR spectrum caltech.edu.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound Systems
IR and Raman spectroscopy provide complementary information about the vibrational modes of this compound compounds and polymers, helping to identify functional groups and structural features mdpi.comacs.orgd-nb.infomdpi.comirdg.orgtrdizin.gov.trresearchgate.netdergipark.org.tr.
Characteristic absorption bands in the IR spectrum of norbornene derivatives include C=C stretching vibrations (typically around 1570-1620 cm⁻¹), C-H stretching vibrations (both aliphatic and vinylic, around 2800-3100 cm⁻¹), and C-H bending vibrations mdpi.comacs.orgmdpi.comtrdizin.gov.trresearchgate.netdergipark.org.tr. The presence of the norbornene double bond is often clearly visible. Functional groups attached at the 2-position, such as carbonyls (C=O stretching around 1700-1750 cm⁻¹), ethers (C-O stretching), or hydroxyls (O-H stretching), also exhibit characteristic bands mdpi.comacs.orgtrdizin.gov.trresearchgate.netdergipark.org.tr. FT-IR spectroscopy, often using attenuated total reflectance (ATR), is commonly used for characterizing both monomers and polymers mdpi.commdpi.com.
Raman spectroscopy is also sensitive to the vibrational modes of the norbornene ring, particularly the C=C stretching vibration, which is often strong in Raman spectra due to the change in polarizability during vibration irdg.orgtrdizin.gov.trresearchgate.netdergipark.org.tr. Raman can be particularly useful for studying the polymerization process and the resulting polymer structure d-nb.info. Differences in IR and Raman spectra can arise from the symmetry of the vibrations; some modes are IR active, others are Raman active, and some are active in both irdg.org. Vibrational spectroscopy can be used to confirm the presence of the norbornene moiety in synthesized compounds and polymers mdpi.comacs.orgmdpi.com.
Here is a table summarizing some characteristic IR absorption bands for this compound compounds:
| Functional Group/Bond | Typical IR Absorption Range (cm⁻¹) |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Vinylic C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1570 - 1620 |
| C=O Stretch | 1700 - 1750 (variable) |
Mass Spectrometry (MS) for Molecular Weight Characterization and Fragmentation Pathway Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound compounds and studying their fragmentation pathways, which can provide additional structural information kyushu-u.ac.jpacs.orgresearchgate.netcapes.gov.br.
For relatively small this compound molecules, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) MS can provide the molecular ion peak ([M]⁺ or [M+H]⁺), confirming the molecular weight kyushu-u.ac.jpacs.orgresearchgate.netrsc.org. Fragmentation patterns observed in EI-MS can be particularly informative about the structure. A common fragmentation pathway for norbornene derivatives under EI conditions is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the bicyclic system to regenerate cyclopentadiene (B3395910) and the corresponding substituted alkene acs.orgresearchgate.netcapes.gov.br. This fragmentation often results in characteristic fragment ions, such as [M - C₅H₅]⁺ acs.orgresearchgate.net. The relative abundances of these fragment ions can sometimes differ between endo and exo isomers, although the differences may be minor in EI-MS acs.orgresearchgate.net. Chemical Ionization (CI) MS can also be used and may show different fragmentation patterns compared to EI-MS acs.orgresearchgate.net.
For polymers derived from norbornene monomers, traditional MS techniques like EI or ESI are typically not suitable for determining the full molecular weight distribution due to the large size and low volatility of polymers. However, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be applied to analyze lower molecular weight oligomers or to determine end-group structures in some cases unifr.ch. High-resolution MS can provide accurate mass measurements, helping to confirm the elemental composition of fragment ions rsc.org.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound monomers kyushu-u.ac.jpcaltech.edursc.orgresearchgate.netnih.govrsc.orggoogle.com.
GPC separates polymer chains based on their hydrodynamic volume in solution. By using calibration standards (commonly polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined kyushu-u.ac.jpcaltech.edursc.orgresearchgate.netnih.govrsc.orggoogle.com. Mn provides a measure of the average chain length, while Mw is sensitive to higher molecular weight chains. The PDI indicates the breadth of the molecular weight distribution; a PDI close to 1.0 suggests a narrow distribution, often indicative of a controlled or living polymerization process caltech.edunih.govgoogle.com.
GPC analysis is essential for evaluating the performance of polymerization catalysts and controlling polymer properties rsc.orgresearchgate.netnih.govrsc.org. Factors such as monomer conversion, catalyst type, and polymerization conditions can significantly impact the molecular weight and PDI of the resulting polynorbornene rsc.orgresearchgate.netrsc.orggoogle.com. For instance, some polymerization conditions or catalysts may lead to polymers with high molecular weights and relatively narrow PDIs nih.govgoogle.com, while others may result in lower molecular weights or broader distributions rsc.orgrsc.org. The choice of solvent and calibration standards in GPC is important for obtaining accurate results, as the hydrodynamic volume of a polymer can vary depending on the solvent caltech.edunih.govrsc.org.
Here is an example table showing typical GPC data for polynorbornene samples:
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 1100 | 3000 | 2.6 |
| Polymer B | 1500 | 2850 | 1.9 |
| Polymer C | 130000 | 169000 | 1.3 |
These spectroscopic and chromatographic techniques collectively provide a comprehensive suite of tools for the detailed characterization of this compound compounds and their derived polymers, enabling researchers to confirm their structures, understand their properties, and control their synthesis.
Theoretical and Computational Studies of 5 Norbornene 2 Yl Systems
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical methods, particularly DFT and ab initio approaches, are widely used to investigate the electronic structure and predict the reactivity of organic molecules and transition states. These methods provide detailed information about molecular geometries, energy levels, charge distributions, and reaction pathways. DFT calculations, often employing functionals like B3LYP, are commonly used for geometry optimizations and energy calculations in studies involving norbornene derivatives. acs.orgdergipark.org.trresearchgate.netacs.orgepstem.netnih.gov Ab initio methods, such as MP2 or coupled-cluster theory, can provide higher accuracy but are generally more computationally expensive, especially for larger systems. acs.orgresearchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties of 5-Norbornene-2-yl
Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding chemical reactivity. nih.govirjweb.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) provides an indication of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. irjweb.com
Computational studies on norbornene derivatives have utilized HOMO-LUMO analysis to understand their electronic properties and participation in various reactions, such as Diels-Alder cycloadditions. nih.govrsc.org The energies and shapes of these frontier orbitals can help predict the favored reaction pathways and regioselectivity. For instance, the kinetics of inverse electron-demand Diels-Alder (IEDDA) reactions are governed by the energy gap between the dienophile's HOMO and the diene's LUMO. rsc.org While specific calculations focusing solely on the isolated this compound radical or substituent's FMOs were not explicitly detailed in the search results, studies on norbornene derivatives demonstrate the applicability of this analysis to systems containing the norbornene core. dergipark.org.trresearchgate.netnih.gov Beyond HOMO-LUMO, other electronic properties like ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be derived from these orbital energies, providing further insights into molecular behavior. researchgate.netirjweb.com
Conformational Landscape Analysis of this compound Derivatives
The conformational flexibility of molecules significantly influences their physical and chemical properties. For molecules containing the rigid norbornene core, the conformational landscape analysis often focuses on the orientation of substituents attached to the bicyclic structure or the relative orientations of multiple norbornene units in larger systems like polymers. mdpi.comlew.roresearchgate.netprinceton.edu
Computational methods are essential for mapping the potential energy surface and identifying stable conformers and the energy barriers between them. princeton.edunih.gov Studies on norbornene derivatives have employed theoretical methods to determine conformational forms based on the orientation of different groups attached to the norbornene framework. dergipark.org.trresearchgate.netlew.ro For example, the conformational analysis of N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide involved determining conformers based on torsion angles within the molecule using DFT calculations. dergipark.org.trresearchgate.net For polynorbornenes, molecular dynamics simulations combined with DFT have been used to study chain conformations and melt structure, revealing differences between stereoisomers (e.g., meso vs. racemo chains). mdpi.com
Molecular Dynamics (MD) Simulations of this compound Derived Polymers
Molecular Dynamics (MD) simulations are powerful computational tools for studying the time-dependent behavior of molecular systems, providing insights into dynamic processes, material properties, and interactions at the atomic level. mdpi.comresearchgate.netx-mol.netaip.orgacs.orgresearchgate.net For polymers derived from this compound (i.e., polynorbornenes or copolymers containing norbornene units), MD simulations can investigate properties such as glass transition temperature, chain dynamics, mechanical moduli, thermal conductivity, and interactions with solvents or other components in composite materials. mdpi.comresearchgate.netx-mol.netaip.orgacs.org
MD simulations have been used to study the effects of incorporating polyhedral oligomeric silsesquioxane (POSS) moieties as pendant groups on polynorbornene, revealing impacts on glass transition temperature, chain dynamics, and elastic moduli. researchgate.net These simulations indicated that the beneficial effects of POSS incorporation did not require aggregation of the POSS moieties, suggesting they act as anchor points. researchgate.net Another MD study on polynorbornene investigated heat transport, finding that even crystalline polynorbornene exhibits exceptionally low thermal conductivity due to strong anharmonic scattering, with heat carried by non-propagating modes called diffusons. aip.org MD simulations have also been applied to study norbornene-modified hydrogels, providing insights into structural properties, hydrogen bonding, swelling ratio, and diffusion coefficients. x-mol.netacs.org Multiscale modeling approaches, combining atomistic MD with coarse-grained descriptions, have been developed to study higher molecular weight polynorbornenes, exploring the effect of stereochemistry on chain conformations and melt structure. mdpi.com
Table 1: Examples of Molecular Dynamics Simulation Studies on Norbornene-Derived Polymers
| Polymer System | Key Properties Investigated | Findings | Source |
| Polynorbornene with POSS pendant groups | Glass transition temperature, chain dynamics, elastic moduli, POSS aggregation | Increased Tg, retarded chain dynamics, improved moduli; POSS acts as anchor points without aggregation. | researchgate.net |
| Crystalline Polynorbornene | Thermal conductivity, heat transport mechanisms | Exceptionally low thermal conductivity due to anharmonic scattering; heat carried by diffusons. | aip.org |
| Thiol-norbornene cross-linked PEG hydrogel | Structural properties, hydrogen bonding, swelling ratio, diffusion coefficients | Norbornene enhances stability; strong hydrogen bonding; superior swelling ratio; insights into diffusion. | x-mol.net |
| Thiol-norbornene cross-linked PVA hydrogel | Structural and transport properties | Norbornene enhances stability; formation of compact clusters; superior swelling ratio. | acs.org |
| Vinyl-addition polynorbornene oligomers (meso/racemo) | Chain conformations, melt structure, glass transition temperature | Meso chains form rigid extended coils; racemo chains predict helical conformations; high predicted Tg (550-600 K). | mdpi.com |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using DFT, is invaluable for elucidating the step-by-step processes of chemical reactions involving this compound systems, identifying transition states, and calculating energy profiles. This provides a detailed understanding of reaction mechanisms that may be difficult to probe experimentally. acs.orgmdpi.comnih.govchinesechemsoc.orgacs.orgnih.govresearchgate.netmdpi.comosti.gov
Elucidation of Energy Profiles for this compound Related Reactions
DFT calculations are widely used to map the energy landscape of reactions, identifying intermediates and transition states and calculating the energy barriers between them. acs.orgmdpi.comchinesechemsoc.orgacs.orgnih.gov This allows for the determination of the rate-determining step and provides insights into the factors influencing reaction rates and selectivities.
Studies on the polymerization of norbornene, which involves the formation of species containing the norbornene unit, have utilized DFT to calculate energy profiles for monomer insertion and chain propagation steps catalyzed by transition metal complexes. acs.orgmdpi.com For example, in the alternating copolymerization of norbornene and ethylene (B1197577) catalyzed by organopalladium(II) complexes, DFT calculations were used to determine the energy profiles for ethylene and norbornene insertion reactions, identifying transition states and intermediates. mdpi.com These calculations helped explain the observed alternating copolymer formation and supported kinetic results. mdpi.com Another study on ethylene-norbornene copolymerization catalyzed by metallocene and constrained-geometry catalysts also employed DFT to obtain reaction energy profiles and understand monomer insertion preferences. acs.org The energy differences between reactants and transition states were calculated to predict reactivity ratios. acs.org
Computational studies have also explored the mechanisms of palladium-catalyzed reactions involving norbornene, such as methylcyclopropanation and reactions with aryl iodides and diaziridinone. acs.orgnih.gov These studies identified key steps like oxidative addition, alkene insertion, C-H activation, and reductive elimination, calculating the energy barriers for the transition states involved. acs.orgnih.gov For instance, in a palladium-catalyzed methylcyclopropanation, DFT calculations revealed a six-step process and identified protonation as the rate-limiting step with a significant energy barrier. nih.gov
Theoretical Investigations of Catalytic Cycles and Intermediates
Computational modeling is crucial for understanding catalytic cycles, which involve a series of steps that regenerate the active catalyst. By studying the energies and structures of intermediates and transition states within a catalytic cycle, researchers can gain insights into catalyst activity, selectivity, and deactivation pathways. mdpi.comnih.govchinesechemsoc.orgacs.orgmdpi.com
Palladium/norbornene cooperative catalysis is an area where computational studies have been particularly insightful. nih.govchinesechemsoc.org These reactions often involve the insertion of norbornene into a palladium-carbon bond, forming a transient species containing the norbornene framework, which then undergoes further transformations. nih.gov DFT calculations have been used to investigate the general catalytic cycles for these reactions, including steps like oxidative addition, migratory insertion of norbornene, and C-H metalation to form key intermediates. nih.gov Theoretical investigations have also focused on specific steps within these cycles, such as the second oxidative addition in reactions involving chiral norbornene derivatives, to understand enantioselectivity and identify the enantio-determining step. chinesechemsoc.org Noncovalent interactions in transition states have been analyzed computationally to explain observed stereoselectivities. chinesechemsoc.org
Computational studies on polymerization reactions, such as ring-opening metathesis polymerization (ROMP) of norbornene derivatives, have also utilized theoretical methods to understand the catalytic cycles and the role of metal carbene catalysts. researchgate.netcaltech.edu While detailed mechanisms involving the this compound radical specifically in catalytic cycles were not found, studies on norbornene insertion and related reactions provide a strong foundation for understanding the computational approaches applied to systems containing this moiety within catalytic processes. acs.orgmdpi.comnih.govchinesechemsoc.orgacs.org Theoretical modeling helps to uncover the distinctive functions of ligands and metal centers in these complex catalytic systems. mdpi.com
Table 2: Examples of Computational Studies on Reaction Mechanisms and Catalytic Cycles
| Reaction Type | Computational Method | Key Insights | Source |
| Alternating copolymerization of norbornene and ethylene (Pd-catalyzed) | DFT | Energy profiles for monomer insertion; identification of transition states and intermediates; explanation of alternating copolymer formation. | mdpi.com |
| Ethylene-norbornene copolymerization (Metallocene/CGC-catalyzed) | DFT | Reaction energy profiles; prediction of reactivity ratios based on energy differences between reactants and transition states. | acs.org |
| Palladium-catalyzed reaction of aryl iodides, norbornene, and diaziridinone | DFT | Elucidation of six-step mechanism (oxidative addition, insertion, C-H activation, reductive elimination); identification of rate-determining step and role of base. | acs.org |
| Palladium-catalyzed methylcyclopropanation of norbornenes | DFT | Detailed six-step mechanism (oxidative addition, insertion, deprotonation/protonation, β-H elimination, reductive elimination); identification of rate-limiting step. | nih.gov |
| Palladium/Norbornene Cooperative Catalysis | Theoretical Studies | Investigation of general catalytic cycle stages (oxidative addition, migratory insertion, C-H metalation); understanding the role of norbornene in the cycle. | nih.gov |
| Chiral Palladium/Norbornene Cooperative Catalysis | DFT | Investigation of enantioselectivity; identification of enantio-determining step (oxidative addition); analysis of noncovalent interactions in transition states. | chinesechemsoc.org |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for this compound Compounds
Computational methods, particularly Density Functional Theory (DFT), play a significant role in predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts for compounds containing the this compound moiety. These predictions are valuable for confirming or revising experimental assignments and assisting in the structural elucidation of complex norbornene derivatives, including polymers and substituted systems.
Research has demonstrated the utility of DFT calculations in predicting both ¹H and ¹³C NMR chemical shifts for norbornene derivatives. For instance, studies on norbornene-derivatives bearing a boronic acid pinacol (B44631) ester group utilized DFT with the B3LYP exchange-correlation functional and the cc-pVTZ-J basis set to simulate NMR parameters. This approach showed good agreement with most experimental assignments, highlighting its potential as a tool for assigning chemical shifts and spin-spin coupling constants, particularly in mixtures of diastereomers. researchtrends.net
Another application involves the theoretical analysis of N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide. DFT/CAM-B3LYP calculations with the 6-311++G(d,p) basis set were performed to determine structural geometric optimizations, vibrational wavenumbers, and NMR chemical shifts in both vacuum and chloroform. The study indicated that the experimental spectral data were in accordance with the calculated values, supporting the use of computational methods for understanding the spectroscopic properties of such norbornene derivatives. trdizin.gov.trresearchgate.netdergipark.org.tr
Computational methods have also been applied to the study of norbornene-containing polymers, such as ethylene-norbornene copolymers. Ab initio DFT computations, in conjunction with molecular mechanics, have been devised to aid in the elucidation of polymer microstructure through the interpretation of ¹³C NMR spectra. researchgate.net Theoretical ¹³C chemical shifts for model compounds were obtained using methods like GIAO (gauge including atomic orbitals) with large basis sets and specific functionals, showing good agreement with experimental data and proving useful for interpreting complex spectra and investigating polymer microstructures. researchgate.net
While computational methods show promise, their accuracy can be influenced by various factors, including the chosen functional, basis set, and the consideration of solvent effects. Some studies have compared calculated NMR shifts with experimental data to validate computational approaches. For example, comparisons of observed ¹H chemical shifts for substituted norbornanones with values calculated using semi-empirical methods (like CHARGE) and ab initio calculations (B3LYP/6–311++G(d,p)) have been conducted, with some semi-empirical methods showing higher accuracy for specific series of compounds. researchgate.net The impact of solvent interactions on calculated shifts has also been investigated, noting that implicit solvent models may not fully reproduce differences observed experimentally due to specific interactions. researchgate.net
The differentiation of exo and endo isomers of norbornene derivatives is another area where computational NMR prediction is beneficial. Studies on N-hydroxy-5-norbornene-2,3-dicarboximide derivatives have shown that computational methods can help distinguish these isomers based on the chemical shifts of specific atoms, such as the methylene (B1212753) bridge carbon in ¹³C NMR and certain protons in ¹H NMR, where significant chemical shift differences between isomers are observed experimentally and can be predicted computationally. lew.ro
While specific detailed data tables directly comparing predicted and experimental NMR shifts for a wide range of this compound compounds were not extensively available in the search results, the findings consistently indicate that DFT-based calculations are a valuable tool for predicting NMR parameters and assisting in the structural characterization of these systems. The accuracy of these predictions is dependent on the computational level employed and the specific compound being studied.
Table 1: Examples of Computational Approaches for Norbornene Derivatives
| Compound Type | Computational Method(s) | Basis Set(s) | Spectroscopic Parameter(s) Predicted | Key Finding(s) | Source |
| Norbornene-boronic acid pinacol ester derivatives | DFT (B3LYP) | cc-pVTZ-J | ¹H and ¹³C Chemical Shifts, Spin-Spin Coupling Constants | Good agreement with experimental assignments, useful for diastereomer mixtures. | researchtrends.net |
| N-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide | DFT/CAM-B3LYP | 6-311++G(d,p) | NMR Chemical Shifts (vacuum and chloroform) | Experimental data in accordance with calculated values. | trdizin.gov.trresearchgate.netdergipark.org.tr |
| Ethylene-norbornene copolymers (model compounds) | Ab initio DFT (GIAO, MPW1PW91, B3LYP, PBEPBE) | Large basis sets (e.g., 6-311+G(2d,p)) | ¹³C Chemical Shifts | Good agreement with experimental data, useful for microstructure elucidation. | researchgate.net |
| Substituted norbornanones | CHARGE (semi-empirical), Ab initio (B3LYP) | 6–311++G(d,p) | ¹H Chemical Shifts | CHARGE showed higher accuracy for this series. | researchgate.net |
| N-hydroxy-5-norbornene-2,3-dicarboximide derivatives | Theoretical methods | Not specified | ¹H and ¹³C Chemical Shifts | Useful for distinguishing exo/endo isomers. | lew.ro |
Detailed Research Findings:
Several studies highlight the application of computational methods for predicting NMR parameters in norbornene systems. For instance, research involving ten norbornene derivatives with a boronic acid pinacol ester group utilized DFT calculations at the B3LYP/cc-pVTZ-J level to simulate ¹³C and ¹H chemical shifts and proton-proton indirect nuclear spin-spin coupling constants. The objective was to confirm or revise experimental NMR assignments. The study reported good agreement between the computational results and most experimental assignments, suggesting that this theoretical approach is a valuable tool for aiding in the assignment of both chemical shifts and spin-spin coupling constants, particularly in complex mixtures of diastereomers. researchtrends.net
In the case of N-benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide, DFT calculations using the CAM-B3LYP functional and the 6-311++G(d,p) basis set were employed to analyze its structural and spectroscopic properties. trdizin.gov.trresearchgate.netdergipark.org.tr The computational analysis included the prediction of NMR chemical shifts in different environments (vacuum and chloroform). The researchers found that the calculated NMR data were consistent with the experimental spectroscopic findings, supporting the reliability of the computational approach for this specific norbornene derivative. trdizin.gov.trresearchgate.netdergipark.org.tr
Computational studies have also contributed to the understanding of the microstructure of polymers containing norbornene units. For ethylene-norbornene copolymers, ab initio DFT computations, often combined with molecular mechanics, have been used to predict ¹³C NMR chemical shifts of model compounds. researchgate.net These predicted shifts, obtained using methods like GIAO with appropriate basis sets and functionals, have been instrumental in interpreting the complex ¹³C NMR spectra of these copolymers and elucidating their microstructural features, such as the presence of norbornene microblocks and ring distortions. researchgate.net
The ability of computational methods to differentiate between the exo and endo isomers of norbornene derivatives based on predicted NMR shifts has also been explored. Studies on N-hydroxy-5-norbornene-2,3-dicarboximide derivatives have shown that computational predictions of ¹H and ¹³C NMR chemical shifts can reveal distinct differences between the isomers, particularly for specific carbons (like the methylene bridge carbon) and protons, which are consistent with experimental observations and aid in stereochemical assignments. lew.ro
Applications in Advanced Materials Science and Catalysis
Polymeric Materials with Tunable Porosity Derived from 5-Norbornene-2-yl
Polymers derived from norbornene and its derivatives, including those featuring the this compound structure, are of significant interest for their ability to form materials with tunable porosity. This porosity arises from the rigid and often contorted nature of the polymer backbone, which hinders efficient chain packing in the solid state, leading to the formation of intrinsic free volume or even microporosity.
Design and Synthesis of High-Free-Volume Polynorbornenes
High-free-volume polynorbornenes are typically synthesized via addition polymerization or ring-opening metathesis polymerization (ROMP) of norbornene monomers. The choice of polymerization mechanism and the nature of substituents on the norbornene ring significantly influence the resulting polymer's free volume and properties. Addition polymerization often leads to polymers with saturated, rigid main chains and higher glass transition temperatures (Tg), which can result in larger fractional free volume compared to analogous polymers synthesized by metathesis polymerization. The incorporation of bulky side groups, such as trimethylsilyl (B98337) or perfluorinated moieties, further enhances the free volume by disrupting chain packing.
Research has explored the synthesis of addition-type polynorbornenes with Si(CH3)3 side groups, which exhibit unusually high gas permeation parameters attributed to large free volume elements observed via positron annihilation lifetime spectroscopy (PALS). These polymers also show solubility-controlled gas permeation, where permeability increases with the size of the penetrant molecule.
Correlation Between this compound Chemical Structure and Porous Architecture
The chemical structure of the this compound monomer directly impacts the porous architecture of the resulting polymer. Factors such as the position and number of substituents, the stereoisomerism (endo/exo), and the cis/trans content of the polymer backbone (in ROMP) influence chain packing and, consequently, the free volume and pore characteristics.
The introduction of bulky groups at the 5-position of the norbornene ring is a common strategy to increase free volume. For instance, polymers with bulky fluoroorganic groups have shown low dielectric constants, and their dielectric properties are linked to the free volume characteristics and fluorine content. The rigidity of the bicyclic unit itself restricts chain rotation, contributing to less efficient packing.
Advanced Membranes for Gas Separation and Adsorption Utilizing this compound Polymers
Polymers derived from this compound are promising materials for advanced membranes used in gas separation and adsorption. Their high free volume and tunable properties allow for selective transport of gases based on size and solubility.
Addition-type polynorbornenes with rigid, saturated main chains and bulky side groups have demonstrated excellent gas permeation abilities and attractive selectivities for separations like C4H10/CH4 and CO2/N2. The permeability and selectivity can be tuned by varying the side groups. For example, incorporating perfluorophenyl side groups in addition polynorbornenes resulted in higher gas permeability compared to metathesis analogues or polymers with flexible main chains, attributed to the combined effect of rigid main chains and bulky side groups.
Polynorbornene membranes derived from addition polymerization and certain other reactions tend to have large free volume and high gas permeability. However, challenges remain regarding physical aging and plasticization, which can affect the long-term stability of gas transport properties. Research continues to explore new norbornene-based polymers and membrane designs to overcome these limitations.
Data on gas permeation properties of various polynorbornenes highlight the influence of polymer structure and synthesis method. For example, addition polynorbornenes with trimethylsilyl side groups show high oxygen permeability (around 800 Barrer).
Here is an example of gas permeability data for a specific addition polynorbornene:
| Polymer Type | P(O₂) (Barrer) | P(N₂) (Barrer) | O₂/N₂ Selectivity |
| Addition Polynorbornene with Si(CH₃)₃ side groups | ~800 | - | - |
This compound Motifs as Scaffolds and Supports in Heterogeneous Catalysis
While the searches provided limited direct information on this compound motifs specifically as scaffolds and supports in heterogeneous catalysis, the broader context of norbornene-based polymers and their functionalization suggests potential in this area. Norbornene derivatives can be readily functionalized, allowing for the incorporation of catalytic sites or groups that can anchor catalytic species.
Polynorbornenes, particularly those synthesized via addition
Advanced Research in Medicinal Chemistry and Bio Applications of 5 Norbornene 2 Yl Derivatives
5-Norbornene-2-yl as a Scaffold in Complex Molecule Synthesis
The this compound moiety, a bicyclic hydrocarbon with a strained double bond, has emerged as a versatile and valuable scaffold in the synthesis of complex molecules for medicinal chemistry. Its rigid, well-defined three-dimensional structure provides a unique framework for the spatial arrangement of pharmacophoric groups, influencing ligand-receptor interactions. Furthermore, the inherent reactivity of the norbornene double bond allows for a wide range of chemical transformations, making it a useful building block in the construction of diverse molecular architectures.
Utilization as Intermediates for Pharmaceutically and Biologically Active Compounds
The norbornene scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. Its rigid bicyclic structure is present in numerous natural products and has been incorporated into medicinal compounds that exhibit properties such as antithrombotic, anti-sclerotic, and anti-ischemic effects. The strained double bond within the norbornene structure makes it highly reactive, which is a useful feature for labeling specific amino acids like cysteine.
Norbornene derivatives have been investigated for a range of therapeutic applications. For example, derivatives of norbornane-2-carboxylic acid have been identified as potential inhibitors of the human immunodeficiency virus (HIV). The versatility of the norbornene nucleus allows for structural modifications that can lead to the development of various biologically active agents. This adaptability makes it a promising scaffold for future therapeutic development, with ongoing research focused on elucidating the activities, mechanisms of action, and efficacy of new derivatives.
Design and Synthesis of Serotoninergic Ligands Featuring the 5-Norbornene-2-carboxamide Nucleus
A significant area of research has focused on incorporating the this compound structure into ligands targeting serotonin (5-HT) receptors, which are crucial in the central nervous system and are targets for drugs treating depression, anxiety, and other neurological disorders. Specifically, the 5-norbornene-2-carboxamide nucleus has been used as a key structural element in the design of new serotoninergic ligands. nih.govresearchgate.nettaylorandfrancis.comnih.gov
In one line of research, a series of arylpiperazine derivatives were synthesized, linking the 5-norbornene-2-carboxylic acid scaffold to a substituted piperazine moiety via a propyl spacer. acs.org This design choice was based on previous studies showing that a three-methylene chain often confers good and preferential affinity for the 5-HT1A receptor. acs.org The combination of these structural elements—the heterocyclic piperazine nucleus, the propyl chain, and a 4-substituted aryl group—is known to be critical for affinity to 5-HT1A receptors. nih.govresearchgate.nettaylorandfrancis.com By carefully selecting substituents, researchers have developed compounds with high specificity and affinity for various serotonin receptor subtypes. nih.govresearchgate.nettaylorandfrancis.com
Pharmacological evaluations of these newly synthesized 5-norbornene-2-carboxamide derivatives revealed compounds with significant affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.govresearchgate.nettaylorandfrancis.com Molecular docking studies were also performed to understand the binding interactions of these ligands with the receptors. nih.govresearchgate.net The research identified several promising derivatives; for instance, Norbo-4 and Norbo-18 were highlighted as particularly active compounds for the serotonin receptors studied. nih.govresearchgate.nettaylorandfrancis.com Specifically, derivatives Norbo-4 and Norbo-8 showed a favorable agonistic profile for 5-HT1A receptors. nih.gov Others, such as Norbo-14 and Norbo-18, displayed outstanding affinity and selectivity for the 5-HT2A receptor. nih.gov
The table below summarizes the binding affinities (Ki, in nM) of selected 5-norbornene-2-carboxamide derivatives for different serotonin receptor subtypes.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Norbo-10 | - | - | 13 |
| Norbo-11 | - | - | 31 |
| Norbo-13 | - | 28.81 | 122 |
| Norbo-14 | - | 17.93 | - |
| Norbo-18 | - | 18.65 | - |
| Norbo-20 | - | 22.86 | - |
Data sourced from MDPI. nih.gov
These findings underscore the value of the 5-norbornene-2-carboxamide scaffold in developing selective and high-affinity ligands for serotonin receptors, providing a strong foundation for the design of novel central nervous system therapeutics. nih.gov
Bioorthogonal Chemical Modifications and Bioconjugation Strategies with this compound
The unique reactivity of the strained alkene in the this compound group makes it an ideal handle for bioorthogonal chemistry. These reactions occur selectively and efficiently within complex biological environments without interfering with native biochemical processes. The most prominent bioorthogonal reaction involving norbornene is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. ru.nl
This reaction is exceptionally fast and specific, allowing for the precise labeling and modification of biomolecules. ru.nl For instance, norbornene can be incorporated into proteins, either on the cell surface or intracellularly, through genetic code expansion where an unnatural amino acid bearing a norbornene moiety is used during protein synthesis. nih.gov These norbornene-tagged proteins can then be specifically labeled with a tetrazine-conjugated probe, such as a fluorophore, for visualization and tracking. nih.govnih.gov
The utility of the norbornene-tetrazine ligation extends to various bioconjugation applications:
Protein Labeling: Researchers have successfully incorporated norbornene into proteins in E. coli and mammalian cells, followed by rapid labeling with tetrazine probes. nih.gov
Quantum Dot Conjugation: This strategy has been used to functionalize quantum dots (QDs). Norbornene-coated QDs can be efficiently conjugated to tetrazine-modified biomolecules, a method that avoids the use of copper catalysts which can quench QD fluorescence. nih.gov This allows for in situ targeting of QDs to live cancer cells labeled with tetrazine-modified proteins. nih.gov
Sequential Modifications: The norbornene group can participate in multiple, orthogonal reactions. It has been shown to react sequentially with azides (via 1,3-dipolar cycloaddition), tetrazines (via iEDDA), and thiols (via radical thiol-ene coupling) in a one-pot, three-step modification, demonstrating its potential for creating multifunctional materials. acs.org
The development of these bioorthogonal strategies has provided powerful tools for chemical biology, enabling the study of biomolecules in their native environment with high precision and control. acs.org
Polymeric Systems for Targeted Drug Delivery Utilizing this compound Derived Materials
The polymerization of norbornene-based monomers, often through ring-opening metathesis polymerization (ROMP), produces polymers with unique properties that are advantageous for drug delivery systems. taylorandfrancis.com These polynorbornene backbones can serve as robust scaffolds for attaching therapeutic agents, targeting ligands, and solubilizing groups like polyethylene (B3416737) glycol (PEG). taylorandfrancis.comresearchgate.net
A key application is the development of carriers for anticancer drugs. For example, copolymers have been synthesized from norbornene-derived doxorubicin and PEG monomers. researchgate.net In these systems, the drug is attached to the polymer backbone via a pH-sensitive hydrazone linker. researchgate.net This design allows the drug to remain stably conjugated to the polymer at physiological pH (7.4) but facilitates cleavage and release of the drug in the mildly acidic environment of tumor tissues or within cancer cell endosomes (pH ~5.5-6). researchgate.net
These polymeric systems can self-assemble into micelles, forming nanostructures that can be internalized by living cells. researchgate.net The pH-responsive release mechanism ensures that the cytotoxic drug is delivered preferentially at the target site, potentially reducing systemic toxicity and improving therapeutic efficacy. researchgate.net The versatility of ROMP allows for the creation of block copolymers with well-defined architectures, enabling precise control over drug loading and release kinetics. taylorandfrancis.com Such polymeric nanoparticles represent a promising platform for the targeted and controlled delivery of therapeutic agents. ppor.azresearchgate.net
Norbornene-Based Scaffolds in Antitumoral Research: Chemical Modulation and Mechanism of Action
The rigid norbornene scaffold has been extensively explored in the design of novel anticancer agents. nih.govresearchgate.net Its three-dimensional structure allows for the precise orientation of functional groups that can interact with various biological targets implicated in cancer progression. A wide range of norbornene derivatives have been synthesized and shown to exert antitumoral effects through diverse mechanisms of action.
Chemical Modulation and Structure-Activity Relationships:
The antitumor activity of norbornene derivatives can be significantly enhanced through chemical modulation. For instance, incorporating a norbornene-2,3-dicarboximide moiety into the structure of oleanolic acid, a natural compound with some antitumor activity, increased its cytotoxicity by up to five times against breast cancer cells (MCF-7). nih.gov Similarly, combining norbornene derivatives with existing chemotherapeutic agents like doxorubicin can produce synergistic effects, leading to increased cytotoxicity and reduced tumor progression. nih.gov
Mechanisms of Action:
Norbornene-based compounds have been shown to inhibit cancer cell growth and induce apoptosis through several mechanisms:
Receptor Antagonism: Bicyclic imides containing the norbornene structure have been developed as antagonists of the androgen receptor (AR), which is crucial in prostate cancer. nih.gov
Enzyme Inhibition: Certain norbornene derivatives act as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in the regulation of pH in tumor microenvironments. nih.gov
Pathway Inhibition: The derivative IWR-1 has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. It has been shown to suppress tumor metastasis and induce apoptosis in colon cancer and osteosarcoma cells. nih.gov
Apoptosis Induction: The compound D609 (tricyclodecane-9-yl-xanthogenate), a norbornene derivative, induces apoptosis in human leukemia cells. nih.gov
The table below presents the inhibitory concentrations (IC50) of selected norbornene derivatives against various cancer cell lines, illustrating their potential as antitumoral agents.
| Compound | Cell Line | Target/Mechanism | IC50 (µM) |
| Compound 4c (Oleanolic acid derivative) | MCF-7 (Breast) | Cytotoxicity | 2.7 |
| Compound 4c (Oleanolic acid derivative) | HeLa (Cervical) | Cytotoxicity | 4.27 |
| IWR-1 | HCT116 (Colon) | Wnt/β-catenin inhibition | Not specified |
| Compound 2a (Bicyclic imide) | LNCaP (Prostate) | Androgen Receptor Antagonist | 0.38 |
Data sourced from Martins-Neves et al. nih.gov
Future Research Directions and Emerging Trends
Development of Next-Generation Catalytic Systems for 5-Norbornene-2-yl Transformations
The development of highly active, selective, and robust catalytic systems is paramount for unlocking the full potential of this compound transformations. Research is actively pursuing the design of next-generation catalysts that can mediate complex reactions with improved efficiency and sustainability.
Recent progress highlights the effectiveness of late-transition metal catalysts, particularly those based on palladium and nickel, for the polymerization and functionalization of norbornene derivatives. For instance, novel palladium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency as single-component catalysts for the vinyl-addition polymerization of norbornenes, including substituted variants. These catalysts exhibit high activity even at low loadings and are tolerant of functional groups and air. Palladium/norbornene cooperative catalysis is also being explored for site-specific arene functionalization, aiming to overcome limitations like the "ortho effect" by developing new norbornene-type ligands.
Nickel-based catalysts bearing phosphine-sulfonate ligands have shown promise in the copolymerization of norbornene with polar monomers like methyl acrylate (B77674), yielding high-molecular-weight copolymers. The design of these catalysts focuses on achieving efficient incorporation of polar functional groups into the polymer backbone, which is often challenging.
Furthermore, research into ring-opening carbonyl–olefin metathesis (ROCOM) of norbornenes is exploring the design of next-generation hydrazine (B178648) catalysts. Computational studies are being used to understand reaction pathways and identify structural features that enhance reactivity, such as the use of [2.2.2]-bicyclic hydrazines. Overcoming challenges like the hydrolysis of intermediates and competitive side reactions are key areas of focus for achieving efficient catalytic turnover in these systems.
Future research will likely involve the rational design of catalysts with fine-tuned electronic and steric properties to control regioselectivity and stereoselectivity in norbornene transformations. The development of heterogeneous catalysts based on solid supports could also lead to more easily separable and reusable catalytic systems, aligning with green chemistry principles.
Exploration of Novel Polymer Architectures and High-Performance Functional Materials
The this compound unit serves as a versatile building block for the creation of polymers with exceptional properties, including high glass-transition temperatures, thermal and chemical stability, and low dielectric constants. Future research aims to exploit this potential further by exploring novel polymer architectures and developing high-performance functional materials.
Vinyl-addition polymerization of norbornene derivatives is a key route to polymers with saturated main chains, contributing to their high thermal and chemical stability. Ongoing research focuses on incorporating polar and reactive side groups into polynorbornenes to impart desired functionalities for advanced materials in fields like optoelectronics and membrane gas separation.
The design of porous organic polymers derived from norbornenes is a significant area of research, driven by their high accessible surface area and large free volume. These materials show promise for applications in gas separation, adsorption, and catalysis. Researchers are employing modular strategies using norbornene motifs to tune the structure and porosity of these polymers, with reported BET surface areas reaching up to 1000 m²/g.
The introduction of norbornene functional groups into existing polymer systems, such as benzoxazine (B1645224) resins, is being investigated to enhance their comprehensive performance, including thermal stability. Norbornene's ability to participate in ring-opening polymerization and copolymerization allows for increased polymerization degree and the formation of denser network structures, leading to improved material properties.
Novel polymer architectures, such as double-stranded polynorbornenes with ladder-like structures, are being synthesized using techniques like ring-opening metathesis polymerization (ROMP) in combination with other polymerization methods. These unique architectures are expected to exhibit enhanced thermal stability and other desirable properties.
The development of end-functionalized polynorbornenes with specific reactive groups, such as hydroxyl or aldehyde groups, is also being explored using catalytic polymerization in the presence of chain transfer agents. These functionalized polymers can serve as precursors for further modifications and the creation of complex macromolecular structures.
Future work in this area will likely focus on controlled polymerization techniques to achieve precise control over polymer molecular weight, polydispersity, and architecture. The incorporation of a wider range of functional groups into norbornene monomers will enable the design of polymers with tailored electronic, optical, and biological properties for diverse applications.
Here is a table summarizing some reported polymer properties:
| Polymer Type | Key Properties | Potential Applications | Source |
| Vinyl-addition Polynorbornenes | High Tg, thermal/chemical stability, low free volume, enhanced gas permeability | Optoelectronics, membrane gas separation | |
| Porous Polynorbornenes | High surface area (up to 1000 m²/g), large free volume | Gas separation, adsorption, catalysis, CO2 capture | |
| Norbornene-functionalized Benzoxazine Resins | Improved thermal performance | High-performance thermosets | |
| Double-stranded Polynorbornenes (Ladder-like) | Expected high thermal stability | Advanced materials | |
| End-functionalized Polynorbornenes | Reactive end groups (-OH, -CHO) | Precursors for complex macromolecular structures |
Integration of this compound Chemistry with Nanotechnology and Advanced Manufacturing
The integration of this compound chemistry with nanotechnology and advanced manufacturing techniques, such as 3D printing, is an emerging area with significant potential for creating functional materials and devices.
Norbornene derivatives are being utilized in the development of novel materials for nanotechnology applications, including the functionalization of nanoparticles. For example, norbornene-modified quantum dots have been used in bioorthogonal click chemistry for efficient conjugation with biomolecules and targeted imaging of cells. This approach leverages the rapid and selective nature of the tetrazine-norbornene cycloaddition reaction.
In the field of advanced manufacturing, particularly 3D printing (additive manufacturing), norbornene chemistry is being explored for the development of photo-crosslinkable hydrogels. Thiol-norbornene photoclick chemistry is a promising route for creating hydrogels with controlled properties for applications in tissue engineering and beyond. Modifying polymers like gelatin or dextran (B179266) with norbornene functionalities allows for their crosslinking using thiolated linkers under light irradiation, enabling the fabrication of complex 3D structures.
The ability to incorporate norbornene units into polymers designed for additive manufacturing opens up possibilities for creating customized structures with tailored mechanical, chemical, and biological properties. This is particularly relevant for applications in personalized medicine, drug delivery systems, and the fabrication of complex biological scaffolds.
Future research will likely focus on developing new norbornene-containing materials specifically designed for various advanced manufacturing techniques, optimizing printing parameters, and exploring the integration of active components (e.g., drugs, cells, nanoparticles) within these printed structures. The combination of the unique properties of polynorbornenes with the design flexibility offered by advanced manufacturing holds promise for creating next-generation functional devices and materials.
Advancements in Sustainable Synthesis and Green Chemistry Methodologies for this compound Production
Increasing global emphasis on sustainability is driving research into greener and more environmentally friendly methodologies for the synthesis and transformation of this compound and its derivatives.
Efforts are being made to develop sustainable routes for the production of norbornene monomers. For instance, the synthesis of dimethyl esters of norbornene-2,3-dicarboxylic acid via the Diels-Alder reaction from readily available and less expensive starting materials like dimethyl maleate (B1232345) and dicyclopentadiene (B1670491) is considered a "green synthesis" method.
The use of ionic liquids as eco-friendly reaction media for the synthesis of norbornene analogs is also being explored as an alternative to volatile organic solvents. These studies aim to achieve efficient synthesis with reduced environmental impact.
Biocatalysis is another promising area for the sustainable synthesis of norbornene derivatives. Enzymatic methods, such as the use of lipases, are being investigated for the synthesis of biobased norbornene monomers from renewable resources like plant oils. These biocatalytic processes can often be conducted under milder conditions and can eliminate the need for protective group chemistry, leading to greener synthetic routes.
Furthermore, the development of highly active and selective catalysts that operate under mild conditions (e.g., lower temperatures, atmospheric pressure) and minimize waste generation is a key aspect of sustainable norbornene chemistry. Research into catalyst design is increasingly incorporating principles of green chemistry, aiming for catalysts with high turnover numbers and frequencies, as well as improved recyclability.
Future research will continue to focus on developing catalytic systems and synthetic methodologies that reduce energy consumption, minimize the use of hazardous substances, utilize renewable feedstocks, and generate less waste, thereby contributing to a more sustainable production and application of this compound compounds.
Here is a table highlighting some sustainable approaches:
| Approach | Description | Advantages | Source |
| Diels-Alder Reaction | Synthesis of norbornene dicarboxylates from dimethyl maleate and dicyclopentadiene. | Utilizes readily available feedstocks, considered a "green synthesis". | |
| Ionic Liquids | Use of ionic liquids as reaction media for norbornene synthesis. | Environmentally friendly alternative to volatile organic solvents. | |
| Biocatalysis | Enzymatic synthesis of biobased norbornene monomers from renewable resources (e.g., plant oils). | Milder reaction conditions, avoids protective groups, potentially higher yields. | |
| Green Catalyst Design | Development of highly active, selective, and recyclable catalysts operating under mild conditions. | Reduces energy consumption, minimizes hazardous substances and waste. |
Q & A
How can hierarchical research questions improve studies on this compound’s applications?
- Methodological Answer : Decompose broad questions (e.g., "How do this compound polymers enhance material properties?") into sub-questions:
Synthesis : What monomer ratios maximize glass transition temperatures ()?
Characterization : How does crosslinking density affect mechanical strength?
Application : Do copolymer blends improve thermal stability vs. homopolymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
